1-Piperidin-1-ylisoquinoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H16N2 |
|---|---|
Molecular Weight |
212.29g/mol |
IUPAC Name |
1-piperidin-1-ylisoquinoline |
InChI |
InChI=1S/C14H16N2/c1-4-10-16(11-5-1)14-13-7-3-2-6-12(13)8-9-15-14/h2-3,6-9H,1,4-5,10-11H2 |
InChI Key |
JBOILZFFYWYWNY-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=NC=CC3=CC=CC=C32 |
Canonical SMILES |
C1CCN(CC1)C2=NC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Piperidin 1 Ylisoquinoline and Analogues
Strategies for the Construction of 1-Substituted Isoquinoline (B145761) Frameworks
The synthesis of 1-substituted isoquinolines can be broadly categorized into classical methods and modern transition-metal-catalyzed reactions. While traditional approaches like the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions are foundational, they often require harsh conditions and are limited to electron-rich systems. pnas.org Consequently, there has been a significant drive to develop more versatile and milder synthetic routes.
Nucleophilic Addition Protocols at C-1 Position
The C-1 position of the isoquinoline ring is electrophilic and thus susceptible to nucleophilic attack. quimicaorganica.org This reactivity is a cornerstone for the introduction of various substituents, including the piperidinyl group.
Nucleophilic addition reactions are often enhanced by the formation of an isoquinolinium salt, which increases the electrophilicity of the C-1 carbon. tutorsglobe.com For instance, the reaction of isoquinoline with Grignard reagents in the presence of an activating agent like benzyl (B1604629) chloroformate, followed by aromatization with a catalyst such as Pd/C, provides a route to 1-substituted isoquinolines. sioc-journal.cn This method allows for the introduction of a variety of alkyl and aryl groups at the C-1 position.
Another important approach involves the use of organolithium reagents. The reaction of N-phenethylimides with organolithium reagents leads to the formation of substituted isoquinolones, where the substituent at the C-1 position can be varied by changing the organolithium reagent. nih.gov Similarly, lithiated o-tolualdehyde tert-butylimines can condense with nitriles to generate intermediates that, upon trapping with electrophiles, yield highly substituted isoquinolines. nih.gov
The Chichibabin reaction, a classic method for the amination of nitrogen-containing heterocycles, can also be applied. For example, isoquinoline reacts with potassium amide in liquid ammonia (B1221849) to produce 1-aminoisoquinoline (B73089). iust.ac.ir This can then be further functionalized to introduce the piperidinyl moiety.
Transition Metal-Catalyzed Synthetic Routes
Transition metal catalysis has revolutionized the synthesis of isoquinolines, offering milder reaction conditions, broader substrate scope, and higher efficiency compared to traditional methods. Several metals, including palladium, rhodium, ruthenium, and copper, have proven to be effective catalysts for constructing the 1-substituted isoquinoline framework.
Palladium-Catalyzed Annulation and Cyclization Reactions
Palladium-catalyzed reactions are powerful tools for the synthesis of polysubstituted isoquinolines. pnas.org One notable strategy involves the sequential palladium-catalyzed α-arylation of ketones and subsequent cyclization. pnas.org This approach allows for the convergent synthesis of a wide array of isoquinolines from readily available starting materials. pnas.org
Another versatile method utilizes the palladium- and copper-catalyzed coupling and cyclization of terminal acetylenes with the tert-butylimine of o-iodobenzaldehyde. organic-chemistry.org This one-pot procedure provides excellent yields of isoquinolines in short reaction times. organic-chemistry.org Furthermore, palladium catalysis can be employed in carbonylative coupling reactions. For instance, the palladium-catalyzed carbonylative coupling of imines and 2-bromopyridines, followed by cycloaddition with in situ generated arynes, offers a modular route to complex isoindole-fused systems. rsc.org
| Reaction | Catalyst/Reagents | Starting Materials | Product | Key Features |
| α-Arylation/Cyclization | Pd catalyst | Ketones, Aryl halides | Substituted isoquinolines | Convergent, good for polysubstituted isoquinolines. pnas.org |
| Coupling/Cyclization | Pd and Cu catalysts | Terminal acetylenes, o-iodobenzaldehyde imine | Substituted isoquinolines | One-pot, excellent yields, short reaction times. organic-chemistry.org |
| Carbonylative Cycloaddition | Pd catalyst | Imines, 2-bromopyridines, aryne precursors | Pyrido[2,1-α]isoindoles | Multicomponent, modular assembly. rsc.org |
Rhodium(III)-Catalyzed C-H Functionalization Approaches
Rhodium(III)-catalyzed C-H activation has emerged as a highly effective strategy for the synthesis of isoquinoline derivatives. acs.orgacs.orgnih.gov These reactions often proceed with high regioselectivity and functional group tolerance under mild conditions. acs.org
One approach involves the oxidative coupling of N-substituted benzamidines with alkynes, catalyzed by [RhCpCl2]2, to yield N-substituted 1-aminoisoquinolines. acs.org This method is significant as it directly installs an amino functionality at the C-1 position. acs.org Another innovative route utilizes the C–H/N–H bond functionalization of aryl amidines with cyclic 2-diazo-1,3-diketones, catalyzed by [CpRhCl2]2/CsOPiv, to construct novel 1-aminoisoquinoline skeletons. acs.org
Furthermore, rhodium(III) catalysts can facilitate the annulation of ketimines with alkynes to produce highly substituted isoquinolinium salts. researchgate.net These salts can then be further manipulated to access a variety of 1-substituted isoquinolines.
| Reaction | Catalyst System | Starting Materials | Product | Key Features |
| Oxidative Coupling | [RhCpCl2]2 | N-substituted benzamidines, alkynes | N-substituted 1-aminoisoquinolines | Direct amination at C-1. acs.org |
| C–H/N–H Functionalization | [CpRhCl2]2/CsOPiv | Aryl amidines, cyclic 2-diazo-1,3-diketones | 1-Aminoisoquinolines | Cascade reaction, mild conditions. acs.org |
| Annulation | Rh(III) catalyst | Ketimines, alkynes | Substituted isoquinolinium salts | Access to highly substituted derivatives. researchgate.net |
Ruthenium(III)-Catalyzed Transformations
Ruthenium-based catalysts have also proven valuable in the synthesis of substituted isoquinolines. bohrium.com For example, the ruthenium complex [RuCl2(p-cymene)]2 is an excellent catalyst for the regioselective cyclization of ketoximes with alkynes via C-H bond activation, affording isoquinoline derivatives in good to excellent yields. acs.org
Ruthenium(II)-catalyzed oxidative C-H bond functionalization of N-alkyl benzamidines with alkynes and alkenes provides a versatile route to diversely substituted 1-aminoisoquinolines and 1-iminoisoindolines. rsc.org This strategy is particularly useful due to the wide applicability and accessibility of the starting materials. rsc.org Additionally, ruthenium-catalyzed annulation of N-methoxy benzimidoyl halides with alkynes can yield 1-halo and 1-alkoxy substituted isoquinolines. researchgate.net
| Reaction | Catalyst/Reagents | Starting Materials | Product | Key Features |
| Cyclization | [{RuCl2(p-cymene)}2], NaOAc | Aromatic/heteroaromatic ketoximes, alkynes | Substituted isoquinolines | Highly regioselective. acs.org |
| Oxidative C-H Functionalization | Ru(II) catalyst | N-alkyl benzamidines, alkynes/alkenes | 1-Aminoisoquinolines/1-iminoisoindolines | Wide applicability. rsc.org |
| Annulation | Ru catalyst, CsOAc | N-methoxy benzimidoyl halides, alkynes | 1-Halo/1-alkoxy substituted isoquinolines | Good to excellent yields. researchgate.net |
Copper(II)-Catalyzed Annulation Protocols
Copper catalysts, being more economical and less toxic than many precious metal catalysts, have gained significant attention for the synthesis of isoquinolines. researchgate.net Copper(II)-catalyzed cascade annulation of simple anilines with two molecules of alkyne esters offers a one-pot synthesis of 2,4-disubstituted quinolines with excellent regioselectivity. researchgate.net
A notable application of copper catalysis is the synthesis of 1-aminoisoquinolines. A copper(II) acetate-catalyzed cascade cyclization of o-alkynylbenzonitriles with o-iodoanilines allows for the synthesis of benzimidazo[2,1-a]isoquinolines. semanticscholar.org Furthermore, a copper-catalyzed three-component reaction of 2-bromoaryl nitriles, terminal alkynes, and amines provides an efficient and selective route to 1-aminoisoquinolines. nih.gov This reaction proceeds via a 6-endo-dig cycloaromatization and amination process. nih.gov
| Reaction | Catalyst/Reagents | Starting Materials | Product | Key Features |
| Cascade Annulation | Cu(II) catalyst | Simple anilines, alkyne esters | 2,4-Disubstituted quinolines | One-pot, excellent regioselectivity. researchgate.net |
| Cascade Cyclization | Cu(II) acetate (B1210297) | o-Alkynylbenzonitriles, o-iodoanilines | Benzimidazo[2,1-a]isoquinolines | Synthesis of fused systems. semanticscholar.org |
| Cycloaromatization/Amination | Cu catalyst | 2-Bromoaryl nitriles, terminal alkynes, amines | 1-Aminoisoquinolines | Three-component reaction, high selectivity. nih.gov |
Organocatalytic and Catalyst-Free Synthetic Innovations
Organocatalysis, which utilizes small organic molecules to catalyze chemical transformations, has emerged as a powerful tool in synthesis, offering a green alternative to metal-based catalysts. acs.org These reactions can proceed through various activation modes, including covalent and non-covalent interactions, to construct a range of chemical bonds. acs.org While direct organocatalytic synthesis of 1-piperidin-1-ylisoquinoline is not extensively documented, the principles have been applied to related heterocyclic systems. For instance, acetic acid has been used to catalyze the three-component reaction of isatoic anhydride, aryl amines, and cyclic ketones to produce spiro-fused quinazolinones. mdpi.com However, the scope of such reactions can be limited, as demonstrated in one study where alkyl cyclic amines like piperidine (B6355638) failed to participate effectively under the specified conditions for quinazolinone synthesis. mdpi.com
Catalyst-free approaches represent a significant advancement in green chemistry, often requiring only heat or solvent to proceed. These methods are highly desirable as they simplify purification and reduce chemical waste. google.com A notable example is the catalyst-free, one-pot multicomponent reaction for synthesizing tetrazolyl-1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives, which proceeds with high yields via an intramolecular cyclization/Ugi-azide reaction sequence. tandfonline.com Similarly, a catalyst-free synthesis of pyrrolo[1,2-a]quinoline (B3350903) derivatives from 2-methylquinolines, aldehydes, and alkynoates has been developed, which is tolerant to air and produces only water as a byproduct. google.com Merging catalyst-free steps with iodine catalysis has also proven effective for creating dihydrofuropyrimidines and their spiro-analogs in a one-pot strategy. clockss.org These innovations in catalyst-free synthesis for related N-heterocycles highlight promising future directions for the efficient construction of this compound.
Electrochemical Synthesis Methodologies
Electrochemical synthesis offers a sustainable and efficient alternative to traditional chemical methods by using electricity to drive oxidation and reduction reactions, often under mild conditions and without the need for stoichiometric chemical reagents. researchgate.net This approach has been successfully applied to the synthesis and functionalization of both piperidine and isoquinoline scaffolds.
Recent advancements include the electroreductive cyclization of imines with terminal dihaloalkanes in a flow microreactor to produce piperidine and pyrrolidine (B122466) derivatives. researchgate.net This method provides good yields and can be scaled up for preparative synthesis. researchgate.net In the realm of isoquinolines, electrochemical protocols have been developed for the synthesis of isoquinoline-1,3-diones via a trifluoromethylation/cyclization cascade. researchgate.net Another study reported the electrochemical C–P bond formation at the C-1 position of N-Boc-tetrahydroisoquinoline with dialkyl phosphites, demonstrating that the isoquinoline ring can be functionalized directly using electrosynthesis. nih.gov Although a direct electrochemical synthesis of this compound has not been explicitly detailed, these examples demonstrate the feasibility of using electrochemical methods to form the core heterocyclic rings and to introduce substituents, suggesting a viable pathway for future research.
Photochemical Approaches for Isoquinoline Derivatization
Photochemical reactions utilize light to access electronically excited states, enabling unique transformations that are often inaccessible through thermal methods. Current time information in Bangalore, IN. This high-energy input can facilitate the construction of complex and strained molecular architectures from simple precursors. Current time information in Bangalore, IN. The field has evolved to include various catalytic modes, such as photoredox catalysis, which uses photocatalysts to efficiently absorb light and initiate chemical reactions through electron transfer processes. researchgate.net
While the direct photochemical synthesis of this compound is an area for further exploration, photochemical methods have been employed for the synthesis and derivatization of related heterocyclic systems. For example, a photochemical approach has been used to create bicyclic piperidinones from dienes via an intramolecular [2+2] cycloaddition, which can subsequently be reduced to the corresponding piperidines. For isoquinoline-related structures, photoinduced C(sp²)–H arylation has been developed as a method to access (Het)biaryl scaffolds, showcasing the power of light-mediated reactions in C-C bond formation on heterocyclic rings. The development of dual catalysis strategies, combining photocatalysis with organocatalysis or other catalytic systems, further expands the scope of possible transformations, offering novel pathways for the functionalization of isoquinoline and the introduction of complex substituents like the piperidine ring. researchgate.net
Specific Methodologies for Incorporating Piperidine Moieties into Isoquinoline Systems
The introduction of a piperidine ring onto an isoquinoline core is a key synthetic challenge. Several methodologies have been developed to achieve this, ranging from classical rearrangements to modern, energy-efficient techniques.
Dimroth Rearrangement in Piperidinyl Isoquinoline Synthesis
The Dimroth rearrangement is a classic organic reaction involving the isomerization of certain nitrogen-containing heterocycles where an endocyclic and an exocyclic heteroatom switch places. This rearrangement typically occurs via a ring-opening and ring-closure sequence and can be promoted by acid, base, heat, or light. The reaction is most commonly observed in 1,2,3-triazoles and substituted pyrimidines.
A direct application of the Dimroth rearrangement is seen in the synthesis of 3-thioxo-1-piperidinyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile. mdpi.com In this process, 3-amino-1-thioxo-5,6,7,8-tetrahydro-1H-isothiochromene-4-carbonitrile reacts with piperidine, leading to the piperidinyl isoquinoline derivative in excellent yield through what is described as a Dimroth-type rearrangement. mdpi.com This transformation showcases the utility of the rearrangement in building the 1-piperidinyl-substituted isoquinoline core from a different heterocyclic precursor. The mechanism generally involves the opening of the initial heterocyclic ring followed by rotation and re-closure to form the more thermodynamically stable product.
Reactions of Isothiochromene (B15496450) with Piperidine Derivatives
Isothiochromene derivatives serve as versatile precursors for the synthesis of substituted isoquinolines. A key reaction involves the treatment of an isothiochromene with piperidine to form a 1-piperidinyl-isoquinoline structure.
Specifically, the reaction of 3-amino-1-thioxo-5,6,7,8-tetrahydro-1H-isothiochromene-4-carbonitrile with piperidine under solvent-free conditions at 100°C yields 4-cyano-1-piperidinyl-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione. This reaction proceeds in high yield and is classified as a Dimroth rearrangement. mdpi.com The resulting piperidinyl tetrahydroisoquinoline thione is a valuable intermediate that can be further elaborated. For instance, it can react with various α-halo carbonyl compounds, followed by a Thorpe–Ziegler cyclization, to generate novel series of 1-amino-5-piperidinyl-tetrahydrothieno[2,3-c]isoquinolines, which are of interest for their biological activities.
Microwave-Assisted Synthesis of Piperidinyl Quinolines and Isoquinolines
Microwave-assisted organic synthesis has become a valuable technique for accelerating reaction rates, improving yields, and enabling reactions that are difficult under conventional heating. This technology has been effectively applied to the synthesis of piperidinyl-substituted quinolines, which are structural isomers of isoquinolines.
A notable multi-step synthesis of quinoline (B57606) thiosemicarbazones endowed with a piperidine moiety highlights the efficiency of microwave irradiation. The key step for incorporating the piperidine ring involves the nucleophilic aromatic substitution of a 2-chloroquinoline-3-carbaldehyde (B1585622) with piperidine. This reaction, catalyzed by cetyltrimethylammonium bromide (CTAB) in polyethylene (B3416737) glycol-400 (PEG-400), produces the 2-(piperidin-1-yl)quinoline-3-carbaldehyde (B2542791) intermediate in excellent yields of 97–98%. The final condensation step to form the target thiosemicarbazones is also performed under microwave irradiation, drastically reducing the reaction time to 3–5 minutes while providing excellent yields compared to conventional heating methods. This approach demonstrates a robust and efficient pathway for introducing a piperidine moiety onto a quinoline scaffold, a methodology that holds significant promise for adaptation to the isoquinoline system.
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis Yields for Piperidinyl Quinolines Data derived from a study on quinoline thiosemicarbazones.
| Compound | Microwave-Assisted Yield (%) | Conventional Method Yield (%) | Reaction Time (Microwave) |
|---|---|---|---|
| 5a | 91 | Lower | 3-5 min |
| 5b | 89 | Lower | 3-5 min |
| 5c | 93 | Lower | 3-5 min |
| 6a | 92 | Lower | 3-5 min |
| 6b | 90 | Lower | 3-5 min |
Stereoselective and Enantioselective Synthesis of Piperidinyl Isoquinoline Scaffolds
The synthesis of piperidinyl isoquinoline scaffolds with specific stereochemistry is a significant area of research, driven by the distinct biological activities often exhibited by different stereoisomers. Methodologies that control the three-dimensional arrangement of atoms are crucial for accessing enantiomerically pure or diastereomerically enriched compounds. These approaches can be broadly categorized into asymmetric hydrogenation, which creates stereocenters on the isoquinoline core, and diastereoselective reactions like the Mannich reaction, which control the stereochemistry of the piperidine ring itself.
Asymmetric hydrogenation is a powerful and atom-economical method for the direct synthesis of chiral tetrahydroisoquinolines from their aromatic isoquinoline precursors. dicp.ac.cn However, the inherent resonance stability and the nitrogen atom's potential to inhibit catalysts make this a challenging transformation. dicp.ac.cn To overcome these hurdles, strategies involving substrate activation have been developed.
One highly effective approach employs an iridium-based catalyst system in conjunction with a traceless activation reagent. dicp.ac.cnresearchgate.net For instance, the asymmetric hydrogenation of 1-phenylisoquinoline (B189431) has been successfully achieved using a catalyst system comprising [Ir(COD)Cl]2 and a chiral bisphosphine ligand such as (R)-SegPhos. dicp.ac.cn The reaction's efficacy is significantly enhanced by the addition of an activator like trichloroisocyanuric acid (TCCA). dicp.ac.cnresearchgate.net Mechanistic studies suggest that TCCA reacts to generate a hydrogen halide in situ, which protonates and activates the isoquinoline substrate, making it more susceptible to hydrogenation. dicp.ac.cnresearchgate.net This method avoids the need for pre-installing and later removing an activating group, streamlining the synthetic process. dicp.ac.cn Using this protocol, a variety of 1-substituted isoquinolines can be hydrogenated to yield the corresponding chiral tetrahydroisoquinolines with excellent conversions and high enantioselectivity, often achieving enantiomeric excess (ee) values of up to 99%. dicp.ac.cnresearchgate.net
| Substrate | Catalyst | Ligand | Activator | Solvent | Enantiomeric Excess (ee) |
|---|---|---|---|---|---|
| 1-Phenylisoquinoline | [Ir(COD)Cl]2 | (R)-SegPhos | TCCA | Dioxane | 94% |
| 1-Phenylisoquinoline | [Ir(COD)Cl]2 | (R)-DifluorPhos | TCCA | Dioxane | 94% |
The Mannich reaction is a fundamental tool for carbon-carbon bond formation and is instrumental in the synthesis of nitrogen-containing heterocycles, including piperidines. When applied in a diastereoselective manner, it allows for precise control over the stereocenters within the piperidine ring. This stereocontrol can be achieved through several conceptual approaches, such as using a chiral substrate (chiral pool), attaching a temporary chiral auxiliary, or employing a chiral catalyst (external asymmetric induction). ru.nl
| Reaction Type | Key Steps | Stereochemical Control Method | Resulting Scaffold |
|---|---|---|---|
| Nitro-Mannich/Reduction Cyclization | 1. Diastereoselective nitro-Mannich reaction between an amino acetal (B89532) and an imine. 2. Reductive cyclization. | Stereochemistry of the initial Mannich reaction is retained during cyclization. | Stereocontrolled piperidines |
Asymmetric Hydrogenation Strategies
Synthesis of Fused Polycyclic Systems Containing Piperidinyl Isoquinoline Units
The piperidinyl isoquinoline core is a valuable building block for the synthesis of more complex, fused polycyclic systems. These larger structures often exhibit unique pharmacological profiles, and their synthesis is a key focus of medicinal chemistry. By performing chemical transformations on the piperidinyl isoquinoline scaffold, new rings can be annulated to create novel heterocyclic entities.
A robust and facile methodology has been developed for the synthesis of tetrahydrothieno[2,3-c]isoquinolines fused to a piperidinyl-substituted isoquinoline core. acs.orgnih.gov This strategy typically begins with the preparation of 3-thioxo-1-piperidinyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile. acs.orgnih.gov This key intermediate is synthesized through the reaction of an appropriate isothiochromene with piperidine, proceeding via a Dimroth rearrangement. acs.orgnih.gov
The thione intermediate is then reacted with various α-halo carbonyl compounds, such as chloroacetone (B47974) or ethyl chloroacetate, in an S-alkylation reaction. acs.orgnih.gov The resulting product undergoes a base-catalyzed intramolecular Thorpe–Zeigler cyclization upon heating in a solvent like ethanol (B145695) with sodium ethoxide. nih.govnih.gov This cyclization constructs the fused thiophene (B33073) ring, yielding a series of 1-amino-2-substituted-5-piperidinyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolines. acs.orgnih.govnih.gov This sequence provides a versatile route to a library of these fused polycyclic compounds.
| Starting Material (5) | Cyclization Conditions | Product (6) | Yield |
|---|---|---|---|
| 7-acetyl-3-(N-(4-chlorophenyl)carbamoylmethylsulfanyl)-4-cyano-1,6-dimethyl-6-hydroxy-8-phenyl-5,6,7,8-tetrahydroisoquinoline | Ethanol, Sodium Ethoxide, Heat | 7-acetyl-1-amino-2-[N-(4-chlorophenyl)carbamoyl]-5,8-dimethyl-8-hydroxy-6-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline | 90% |
| 7-acetyl-8-(4-chlorophenyl)-3-(N-(4-chlorophenyl)carbamoylmethylsulfanyl)-4-cyano-1,6-dimethyl-6-hydroxy-5,6,7,8-tetrahydroisoquinoline | Ethanol, Sodium Ethoxide, Heat | 7-acetyl-1-amino-6-(4-chlorophenyl)-5,8-dimethyl-8-hydroxy-2-[N-(4-chlorophenyl)carbamoyl]-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline | 90% |
| 7-acetyl-8-(4-chlorophenyl)-3-(N-(4-nitrophenyl)carbamoylmethylsulfanyl)-4-cyano-1,6-dimethyl-6-hydroxy-5,6,7,8-tetrahydroisoquinoline | Ethanol, Sodium Ethoxide, Heat | 7-acetyl-1-amino-6-(4-chlorophenyl)-5,8-dimethyl-8-hydroxy-2-[N-(4-nitrophenyl)carbamoyl]-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline | 87% |
Mechanistic Investigations of Reactions Involving 1 Piperidin 1 Ylisoquinoline
Kinetic Studies of Isoquinoline-Forming Reactions
Kinetic studies are fundamental to understanding the rates and mechanisms of chemical reactions. For the synthesis of isoquinoline (B145761) derivatives, these studies often focus on cyclization and condensation reactions. While specific kinetic data for the direct synthesis of 1-piperidin-1-ylisoquinoline is not extensively detailed in the provided results, general principles from related isoquinoline syntheses can be inferred.
For instance, the Pictet-Spengler reaction, a key method for synthesizing tetrahydroisoquinolines, is known to be influenced by the nature of substituents on the starting phenylethylamine. researchgate.net The regioselectivity of the cyclization is dependent on the activation of the aromatic ring, with the less hindered ortho position typically being favored. researchgate.net Protic solvents have been observed to improve this regioselectivity. researchgate.net The use of catalysts, such as mixed oxides of magnesium and aluminum, can significantly enhance reaction yields and regioselectivity compared to traditional acid catalysts. researchgate.net
In the context of nucleophilic substitution reactions, which can lead to the formation of substituted isoquinolines, kinetic studies have shown that the reactions of N-methylpyridinium ions with piperidine (B6355638) are second-order in piperidine. nih.gov This suggests a mechanism where the rate-determining step involves deprotonation of an initial addition intermediate by a second molecule of piperidine. nih.gov
Theoretical and Experimental Elucidation of Reaction Pathways
A combination of theoretical calculations and experimental observations is crucial for a comprehensive understanding of the intricate pathways of chemical reactions.
Radical-Mediated Processes in Isoquinoline Synthesis
Radical reactions have emerged as powerful tools in organic synthesis, offering unique pathways for the formation of complex molecules. rsc.org The generation of radical species can be achieved under mild conditions, often using visible light, and allows for transformations that are challenging to accomplish through traditional ionic chemistry. rsc.org
A fascinating and increasingly utilized concept in radical chemistry is the spin-center shift (SCS). nih.govescholarship.org This process involves a 1,2-radical translocation that occurs concurrently with a two-electron ionic event, such as the elimination of a leaving group. nih.govescholarship.org Initially observed in biochemical systems like the action of ribonucleotide reductase in DNA biosynthesis, SCS has found significant application in synthetic organic chemistry. nih.gov
In the context of isoquinoline functionalization, a visible light-mediated C-H hydroxyalkylation of isoquinolines proceeds via a radical pathway involving an SCS mechanism. nih.govresearchgate.net The process begins with the generation of an acyl radical, which then adds to the protonated isoquinoline to form an α-amino radical intermediate. nih.gov Subsequent protonation of the carbonyl oxygen facilitates the spin-center shift, moving the radical to the adjacent benzylic carbon. nih.gov This is followed by a single-electron reduction and protonation to yield the final hydroxyalkylated product. nih.gov Density functional theory (DFT) calculations have been employed to support this proposed mechanism. nih.gov
The generation of acyl radicals is a key step in many C-C bond-forming reactions, including the functionalization of heterocycles like isoquinoline. Several strategies have been developed to produce these reactive intermediates.
One effective method involves the use of 4-acyl-1,4-dihydropyridines (acyl-DHPs), which can generate acyl radicals upon absorption of blue light without the need for an external oxidant. researchgate.netresearchgate.net This approach has been successfully applied to the C-H hydroxyalkylation of quinolines and isoquinolines. researchgate.netresearchgate.net
Another strategy is the oxidative cross-dehydrogenative coupling (CDC) of isoquinolines with arylmethanols. organic-chemistry.orgorganic-chemistry.org This transition-metal-free method utilizes an oxidant like potassium persulfate (K₂S₂O₈) to generate radicals from the arylmethanol, which then acylate the isoquinoline ring. organic-chemistry.orgorganic-chemistry.org The reaction proceeds with high yields and under mild conditions. organic-chemistry.org
Furthermore, acyl radicals can be generated from aromatic aldehydes using a radical initiator like FeCl₃ and an oxidant such as tert-butyl hydroperoxide (TBHP). rsc.org The generated acyl radical can then participate in cascade reactions, for example, with 2-isocyanobiphenyls to construct 6-aroylated phenanthridines. rsc.org
Spin-Center Shift Mechanisms
Electrophilic and Nucleophilic Substitution Mechanisms on the Isoquinoline Core
The isoquinoline nucleus is susceptible to both electrophilic and nucleophilic attacks, with the position of substitution being influenced by the electronic nature of the ring and the reaction conditions.
Reactivity and Regioselectivity at the C-1 Position of Isoquinoline
The C-1 position of the isoquinoline ring is particularly reactive towards nucleophiles. imperial.ac.ukquora.com This enhanced reactivity is due to the electron-withdrawing effect of the adjacent nitrogen atom, which stabilizes the negative charge in the Meisenheimer-type intermediate formed during nucleophilic addition. imperial.ac.uk The stability of this intermediate is further enhanced by the adjacent benzene (B151609) ring, making the C-1 position more susceptible to attack than the C-3 position. quora.com
This inherent electrophilicity at C-1 is significant enough to influence the regioselectivity of reactions even in the presence of other potentially reactive sites. For example, in cross-coupling reactions of polyhalogenated isoquinolines, substitution at C-1 can be preferred over substitution at a carbon bearing a more reactive halide in the benzene ring. researchgate.net
The Chichibabin reaction, which involves amination with sodium amide, is a classic example of nucleophilic substitution at the C-1 position of isoquinoline. shahucollegelatur.org.in Similarly, reactions with organometallic reagents like butyllithium (B86547) also favor attack at the C-1 position. quora.com The presence of a piperidine group at the C-1 position, as in this compound, is a result of such a nucleophilic substitution reaction, where piperidine acts as the nucleophile. nih.govrsc.org
Mechanistic Aspects of Cyclization and Annulation Reactions
Cyclization and annulation reactions are fundamental processes in organic synthesis for the construction of ring systems. In the context of this compound, these reactions lead to the formation of complex heterocyclic structures. The mechanisms of these transformations are often intricate, involving multiple steps and the formation of various intermediates.
Annulation, the process of building a new ring onto a pre-existing one, can proceed through various mechanistic pathways. A common strategy is the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol (B89426) condensation to form a six-membered ring. masterorganicchemistry.combyjus.com While not directly involving this compound in the provided literature, the principles of annulation are broadly applicable. For instance, a [3+1+1+1] annulation strategy has been developed for the synthesis of 3-arylquinolines, where dimethyl sulfoxide (B87167) (DMSO) acts as a dual-methine synthon. organic-chemistry.org Mechanistic studies, including deuterium (B1214612) labeling, confirmed that DMSO serves as a key carbon donor in this process. organic-chemistry.org
The synthesis of tetrahydroisoquinoline (THIQ) derivatives, structurally related to the isoquinoline core of the title compound, often involves cyclization reactions. rsc.org The Pictet-Spengler reaction, for example, proceeds via the cyclization of a β-phenylethylamine with an aldehyde or ketone. rsc.org The mechanism involves the formation of an imine, which is then activated by an acid to undergo intramolecular electrophilic aromatic substitution. rsc.org Another key cyclization method is the Bischler-Napieralski reaction, where an N-acyl derivative of a β-phenylethylamine cyclizes in the presence of a dehydrating agent. rsc.org This reaction is also believed to proceed through an intramolecular electrophilic aromatic substitution mechanism, and the presence of electron-donating groups on the aromatic ring facilitates the cyclization step. rsc.org
Radical-mediated cyclizations offer another avenue to form piperidine rings. For instance, cobalt-catalyzed intramolecular cyclization of linear amino-aldehydes can produce piperidines, though side products may form due to competing processes. mdpi.com Other radical cyclization cascades can be initiated by various means, leading to the formation of complex polysubstituted piperidines. mdpi.com Palladium-catalyzed sequences are also powerful tools for creating polycyclic structures through oxidative addition, cyclization, and termination with a nucleophile. nih.gov Mechanistic studies of these reactions, sometimes using deuterated substrates, have been crucial in understanding the stereochemical outcomes and optimizing reaction conditions. nih.gov
| Reaction Type | Key Mechanistic Features | Example | Reference |
|---|---|---|---|
| Pictet-Spengler | Imine formation followed by acid-catalyzed intramolecular electrophilic aromatic substitution. | Synthesis of 1-substituted THIQs. | rsc.org |
| Bischler-Napieralski | Intramolecular electrophilic aromatic substitution of an N-acyl-β-phenylethylamine. | Synthesis of 3,4-dihydroisoquinolines, which are then reduced to THIQs. | rsc.org |
| [3+1+1+1] Annulation | DMSO serves as a nonadjacent dual-methine synthon. | Synthesis of 3-arylquinolines. | organic-chemistry.org |
| Radical Cyclization | Involves radical intermediates and can proceed in a cascade fashion. | Synthesis of polysubstituted alkylidene piperidines. | mdpi.com |
| Palladium-Catalyzed Cyclization | Oxidative addition, migratory insertion, and nucleophilic termination. | Synthesis of triquinanes. | nih.gov |
Impact of Solvent, Temperature, and Concentration on Reaction Mechanisms
The course and mechanism of a chemical reaction are highly sensitive to the conditions under which it is performed. Solvent, temperature, and reactant concentration can all play a critical role in determining the reaction rate, selectivity, and even the nature of the products formed.
Solvent Effects: The choice of solvent can significantly influence reaction rates and mechanisms. ajgreenchem.comlibretexts.org The polarity of the solvent and its ability to stabilize transition states or intermediates are key factors. ajgreenchem.comlibretexts.org For instance, in SN1 reactions, polar protic solvents are preferred as they can stabilize the carbocation intermediate, thus speeding up the reaction. libretexts.org In a study on the reaction of p-nitrophenyl acetate (B1210297) with secondary alicyclic amines, changing the solvent from water to DMSO led to rate enhancements. koreascience.kr This was attributed to the different solvation of the reactants and the transition state in the two solvents. koreascience.kr The effect of the solvent's dielectric constant has also been noted, with a study on piperidine synthesis finding that the reaction rate was lower in methanol (B129727) (higher dielectric constant) compared to ethanol (B145695). ajgreenchem.com
Temperature Effects: Temperature has a profound impact on reaction kinetics, as described by the Arrhenius equation. numberanalytics.comlibretexts.org Generally, an increase in temperature leads to an increase in the reaction rate. ajgreenchem.com This is because at higher temperatures, a larger fraction of molecules possesses the necessary activation energy to overcome the reaction barrier. numberanalytics.comlibretexts.org Temperature can also influence reaction selectivity. In some cases, a reaction may proceed through different mechanistic pathways at different temperatures due to changes in the stability of intermediates or the accessibility of various transition states. numberanalytics.com For example, in the synthesis of substituted piperidinones, it was found that the initially formed trans-isomer could convert to the more stable cis-form over a longer reaction time, indicating that temperature and reaction duration can affect the diastereomeric ratio of the product. mdpi.com
| Parameter | Observed Effect | Example System | Reference |
|---|---|---|---|
| Solvent Polarity | Influences reaction rates by stabilizing charged intermediates or transition states. | Aminolysis of p-nitrophenyl acetate in H2O vs. DMSO. | koreascience.kr |
| Solvent Dielectric Constant | Inversely related to reaction rate in some cases. | Piperidine synthesis in methanol vs. ethanol. | ajgreenchem.com |
| Temperature | Increases reaction rates by providing sufficient activation energy. Can alter selectivity. | Synthesis of substituted piperidinones. | mdpi.comnumberanalytics.com |
| Concentration | Can be critical for reaction success and helps determine reaction order and mechanism. | Suzuki–Miyaura coupling/hydrogenation for piperidine synthesis; Isatin reaction with piperidine. | mdpi.commaxapress.com |
Advanced Spectroscopic and Structural Elucidation of 1 Piperidin 1 Ylisoquinoline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy serves as a cornerstone for the structural elucidation of 1-piperidin-1-ylisoquinoline, offering profound insights into the molecule's carbon-hydrogen framework and the electronic environment of its constituent atoms. rsc.orgnih.govnist.govuncw.edunih.govuchicago.edu A combination of one-dimensional and two-dimensional NMR experiments allows for the complete and unequivocal assignment of all proton and carbon signals. rsc.orgnih.govuchicago.edu
One-dimensional ¹H and ¹³C NMR spectra provide the fundamental data for the structural analysis of this compound. nih.govnist.govuncw.edunih.govuchicago.edu
The ¹H NMR spectrum reveals distinct signals for the protons of both the isoquinoline (B145761) and piperidine (B6355638) rings. The aromatic protons of the isoquinoline moiety typically appear in the downfield region, influenced by the ring's aromaticity and the electron-withdrawing effect of the nitrogen atom. Their specific chemical shifts and coupling patterns are dictated by their position on the isoquinoline core. The protons of the piperidine ring, being aliphatic, resonate in the upfield region of the spectrum. The protons on the carbons adjacent to the nitrogen (α-protons) are generally shifted further downfield compared to the more remote β- and γ-protons due to the deshielding effect of the nitrogen atom.
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The spectrum shows distinct signals for each unique carbon atom in the molecule. The carbon atoms of the isoquinoline ring resonate at lower field values compared to those of the piperidine ring. The chemical shifts of the isoquinoline carbons are influenced by their position relative to the nitrogen atom and the piperidinyl substituent. For the piperidine moiety, the α-carbons appear at a lower field than the β- and γ-carbons, consistent with the trends observed in the ¹H NMR spectrum.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Isoquinoline H-3 | Value | Value |
| Isoquinoline H-4 | Value | Value |
| Isoquinoline H-5 | Value | Value |
| Isoquinoline H-6 | Value | Value |
| Isoquinoline H-7 | Value | Value |
| Isoquinoline H-8 | Value | Value |
| Piperidine α-H | Value | Value |
| Piperidine β-H | Value | Value |
| Piperidine γ-H | Value | Value |
| Isoquinoline C-1 | - | Value |
| Isoquinoline C-3 | Value | Value |
| Isoquinoline C-4 | Value | Value |
| Isoquinoline C-4a | - | Value |
| Isoquinoline C-5 | Value | Value |
| Isoquinoline C-6 | Value | Value |
| Isoquinoline C-7 | Value | Value |
| Isoquinoline C-8 | Value | Value |
| Isoquinoline C-8a | - | Value |
| Piperidine α-C | Value | Value |
| Piperidine β-C | Value | Value |
| Piperidine γ-C | Value | Value |
Note: Specific chemical shift values can vary depending on the solvent and the specific experimental conditions.
To resolve ambiguities and confirm the assignments made from one-dimensional spectra, a suite of two-dimensional NMR experiments is employed. nih.govuchicago.edu
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons with their directly attached carbon atoms. researchgate.nethmdb.cahmdb.caresearchgate.net For this compound, HSQC spectra would show cross-peaks connecting each proton signal to its corresponding carbon signal, confirming the C-H one-bond connectivities within both the isoquinoline and piperidine rings.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy is crucial for establishing long-range (two- or three-bond) correlations between protons and carbons. nih.govkyoto-u.ac.jp This technique is instrumental in connecting the piperidine ring to the isoquinoline core by showing correlations between the α-protons of the piperidine ring and the C-1 carbon of the isoquinoline ring. It also helps to definitively assign the quaternary carbons of the isoquinoline moiety.
Correlation Spectroscopy (COSY): COSY experiments reveal scalar couplings between protons, typically those on adjacent carbon atoms. rsc.org In the context of this compound, COSY would show correlations between adjacent protons within the isoquinoline's aromatic system and between the neighboring methylene (B1212753) protons of the piperidine ring, thus confirming their sequential arrangement.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about the spatial proximity of protons, irrespective of their bonding connectivity. uchicago.edugoogleapis.comnih.gov This is particularly useful for determining the conformation of the molecule. For instance, NOESY can reveal through-space interactions between the α-protons of the piperidine ring and the H-8 proton of the isoquinoline ring, providing insights into the rotational orientation around the C1-N bond. researchgate.net
While less common than ¹H and ¹³C NMR, ¹⁵N NMR spectroscopy can provide direct information about the electronic environment of the nitrogen atoms in this compound. nih.gov The chemical shifts of the isoquinoline nitrogen and the piperidine nitrogen would be distinct, reflecting their different hybridization states and chemical environments. ¹⁵N chemical shifts can also be obtained indirectly through ¹H-¹⁵N HMBC experiments, which correlate the nitrogen atoms with nearby protons. rsc.org
Two-Dimensional NMR Techniques (HSQC, HMBC, COSY, NOESY)
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of this compound and to gain insights into its structure through the analysis of its fragmentation patterns. nih.govuchicago.edugoogleapis.comscielo.br
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. amazonaws.comrsc.orgkyoto-u.ac.jpthermofisher.com This accuracy allows for the determination of the elemental composition of the molecule with a high degree of confidence. For this compound (C₁₄H₁₆N₂), the experimentally determined exact mass from HRMS would be very close to the calculated theoretical mass, confirming its molecular formula.
Table 2: HRMS Data for this compound
| Ion | Calculated m/z | Observed m/z | Molecular Formula |
| [M+H]⁺ | 213.1386 | Value | C₁₄H₁₇N₂⁺ |
Note: The observed m/z value would be obtained from experimental data.
Tandem Mass Spectrometry (MS/MS) , often coupled with a soft ionization technique like Atmospheric Pressure Ionization (API) with an ionspray source, is used to study the fragmentation of the protonated molecule ([M+H]⁺). googleapis.comscielo.br In an MS/MS experiment, the molecular ion is selected and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The analysis of these fragments provides valuable structural information. nih.govresearchgate.netnih.govlcms.cz
The fragmentation pattern of this compound would be expected to show characteristic losses. A primary fragmentation pathway would likely involve the cleavage of the piperidine ring, a common fragmentation route for piperidine-containing compounds. nih.gov Another potential fragmentation could be the loss of the entire piperidine moiety, resulting in an ion corresponding to the isoquinolinium cation. The specific fragmentation pathways can help to confirm the connectivity between the isoquinoline and piperidine rings.
High-Resolution Mass Spectrometry (HRMS)
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The resulting spectrum is a unique fingerprint of the molecule, providing both qualitative and quantitative data in a non-destructive manner. For this compound, the IR spectrum is characterized by vibrations originating from the isoquinoline core and the piperidine substituent.
Analysis of Characteristic Vibrational Frequencies
The vibrational frequencies observed in the IR spectrum of this compound correspond to specific stretching and bending motions of its constituent bonds.
Aromatic Isoquinoline Ring: The isoquinoline moiety gives rise to several characteristic bands. Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. vscht.cz Carbon-carbon stretching vibrations (C=C) within the aromatic ring produce absorptions in the 1600-1400 cm⁻¹ range. vscht.cz
Piperidine Ring: The piperidine ring, being a saturated aliphatic cyclic amine, shows characteristic C-H stretching frequencies for its methylene (CH₂) groups between 3000 and 2800 cm⁻¹. uomustansiriyah.edu.iq The CH₂ scissoring (bending) vibrations are expected around 1450 cm⁻¹. researchgate.net
C-N Vibrations: The stretching vibrations for the C-N bonds, connecting the piperidine ring to the isoquinoline system, typically appear in the 1200-1000 cm⁻¹ region. tanta.edu.eg
The table below summarizes the expected IR absorption frequencies for the key functional groups in this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H (Isoquinoline) | Stretching | 3100 - 3000 |
| Aliphatic C-H (Piperidine) | Stretching | 3000 - 2800 |
| Aromatic C=C (Isoquinoline) | Stretching | 1600 - 1400 |
| Aliphatic CH₂ (Piperidine) | Bending (Scissoring) | ~1450 |
| C-N | Stretching | 1200 - 1000 |
Data sourced from general spectroscopic principles. vscht.czuomustansiriyah.edu.iqresearchgate.net
X-ray Diffraction Analysis for Solid-State Structure Determination
Elucidation of Molecular Conformation and Crystal Packing
Studies on derivatives, such as ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate, reveal common structural motifs. nih.gov
Piperidine Ring Conformation: The piperidine ring consistently adopts a stable chair conformation. nih.govnih.gov
Ring Orientation: Due to steric hindrance between the isoquinoline and piperidine rings, they are not coplanar. In related structures, the piperidine ring is significantly rotated with respect to the plane of the bicyclic aromatic system. For instance, in one derivative, the dihedral angle between their mean planes is reported as 76.83°. nih.gov
Crystal Packing: Molecules in the crystal lattice are organized into specific packing arrangements, often forming layered structures or isotropic networks influenced by intermolecular forces. nih.govnih.govnih.gov
The following table presents crystallographic data for a related piperidinyl-quinoline derivative, illustrating typical parameters.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Conformation | Piperidine ring in a chair conformation. |
| Inter-ring Dihedral Angle | 76.83 (13)° (between piperidine and quinoline (B57606) mean planes) |
Data from a study on ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. nih.gov
Investigation of Intermolecular Non-Covalent Interactions
The packing of molecules in the crystal is governed by a network of non-covalent interactions. Hirshfeld surface analysis is a common computational tool used to visualize and quantify these interactions. nih.govnih.gov In derivatives of this compound, weak non-classical hydrogen bonds, such as C-H···O and C-H···π interactions, are frequently observed. nih.govnih.gov Van der Waals forces and π-π stacking interactions between the aromatic isoquinoline rings of adjacent molecules also play a crucial role in stabilizing the crystal structure. acs.org
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for studying compounds with conjugated π-systems, such as the isoquinoline ring in this compound. The absorption spectrum provides information about the electronic structure of the molecule. researchgate.net
The isoquinoline core contains a benzopyridine structure, which is an aromatic, conjugated system that absorbs in the UV region. The attachment of the piperidine ring, which has a nitrogen atom with a lone pair of electrons, acts as an auxochrome. This substituent can influence the wavelength and intensity of the absorption maxima (λ_max) of the isoquinoline chromophore. The lone pair on the nitrogen can interact with the π-system, often leading to a bathochromic (red) shift to longer wavelengths and an increase in absorption intensity. Studies on related systems show broad absorption bands, and the position can be sensitive to substitution and solvent polarity. acs.orgresearchgate.net
Circular Dichroism (CD) Spectroscopy for Chiral Compounds
Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that uses circularly polarized light to investigate the structure of optically active molecules. nih.govunivie.ac.at It measures the differential absorption of left- and right-handed circularly polarized light by a chiral sample. units.it
The parent molecule, this compound, is achiral and therefore will not produce a CD signal. CD spectroscopy would only become a relevant analytical tool under specific circumstances:
Chiral Derivatization: If a chiral center is introduced into the molecule, for example, by substitution on either the piperidine or isoquinoline ring, the resulting enantiomers would produce mirror-image CD spectra.
Chiral Environment: If the achiral molecule is placed in a chiral environment, such as a solution containing a chiral host molecule or protein, an induced CD spectrum may be observed due to the formation of a diastereomeric complex.
Therefore, for the study of this compound itself, CD spectroscopy is not applicable. However, it is a powerful technique for determining the absolute configuration and conformational properties of its chiral derivatives. univie.ac.at
Theoretical and Computational Chemistry Studies on 1 Piperidin 1 Ylisoquinoline
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-electron systems. scispace.com It has become a popular method for physicists and chemists to study the electronic structure of molecules, solids, and other materials. scispace.comnih.gov DFT calculations provide valuable insights into the molecular geometry, electronic stability, and reactivity of compounds like 1-Piperidin-1-ylisoquinoline and its derivatives. researchgate.net
By optimizing the molecular geometry, DFT can predict key structural parameters. For piperidine-containing compounds, DFT calculations, often using the B3LYP exchange-correlation functional, can determine the preferred conformation, such as a chair or boat form for the piperidine (B6355638) ring. researchgate.netresearchgate.net For instance, in a study of a substituted piperidin-4-one, DFT calculations confirmed a slightly distorted chair conformation for the central piperidine ring. researchgate.net These calculations yield precise data on bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape.
The electronic properties are elucidated through analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For many piperidine derivatives, DFT studies have shown that charge transfer occurs within the molecule, influencing its stability and reactivity. researchgate.netnih.gov
| Parameter | Typical Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.0 to -5.0 eV | Indicates electron-donating capability |
| LUMO Energy | -2.0 to -1.0 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | ~4.0 eV | Relates to chemical reactivity and stability nih.gov |
| Dipole Moment | 2.0 to 3.0 Debye | Measures molecular polarity and interaction with polar solvents researchgate.net |
Potential Energy Surface (PES) Analysis for Reaction Pathways
A Potential Energy Surface (PES) is a conceptual tool that maps the potential energy of a chemical system as a function of its geometric coordinates. iupac.orgwikipedia.org It is fundamental for analyzing molecular geometries and the dynamics of chemical reactions. wikipedia.org For a reaction involving this compound, a PES would illustrate the energy changes as reactants transform into products. iupac.org
The surface can be visualized as a landscape where valleys represent stable molecules (reactants, products, and intermediates) and mountain passes correspond to transition states—the highest energy points along the lowest-energy reaction path. uleth.calibretexts.org This path of least energy is known as the reaction coordinate. uleth.ca By analyzing the PES, chemists can determine the activation energy of a reaction, which is the energy barrier that must be overcome for the reaction to proceed.
For complex reactions, the PES can have multiple pathways, and computational analysis helps identify the most energetically favorable route. iupac.org For example, in a simple triatomic reaction like H + H₂, the PES can be plotted as a function of two interatomic distances, revealing the energy barrier at the transition state. libretexts.org For a more complex molecule like this compound, the PES would be a high-dimensional hypersurface (3N-6 dimensions, where N is the number of atoms), but it can be simplified by focusing on key changing coordinates, such as the breaking and forming of specific bonds. iupac.orguleth.ca This analysis is crucial for understanding reaction mechanisms, predicting reaction rates, and explaining why certain products are formed over others.
Computational Modeling of this compound and its Derivatives
Computational modeling extends beyond the parent molecule to explore its derivatives, predicting how structural modifications influence properties. This is particularly relevant in fields like medicinal chemistry, where the piperidine and isoquinoline (B145761) scaffolds are important. researchgate.netrsc.org
By systematically altering functional groups on the this compound framework, researchers can build a library of virtual compounds. For each derivative, computational models can predict changes in electronic structure, geometry, and other properties. For instance, studies on piperidine-4-one oxime derivatives used DFT calculations to confirm the molecular conformation and structural features, which were then correlated with their biological activities. nih.gov Similarly, modeling of 1-aryl-tetrahydroisoquinoline analogs helped in understanding their antimalarial potential. rsc.org
These computational approaches allow for the rational design of new molecules with desired characteristics. For example, if the goal is to enhance a particular biological activity, modifications can be modeled to see how they affect the molecule's interaction with a biological target. This in silico screening process can prioritize which derivatives are most promising for synthesis and experimental testing, saving significant time and resources.
In Silico Prediction of Physico-chemical Parameters
In silico tools are widely used to predict the physicochemical properties of chemical compounds before they are synthesized. europa.eu These predictions are based on the molecule's structure and are calculated using (Quantitative) Structure-Property Relationship (QSPR) models. europa.eu For this compound, these tools can provide rapid estimates of key parameters that govern its behavior in various environments.
Important physicochemical properties include:
Molecular Weight (MW): A fundamental property calculated from the molecular formula.
LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity, which affects how a molecule distributes between fatty and aqueous environments.
Aqueous Solubility (LogS): Predicts how well the compound dissolves in water. researchgate.net
Polar Surface Area (PSA): The surface sum over all polar atoms, which correlates with drug transport properties.
Number of Rotatable Bonds: An indicator of molecular flexibility.
Various software packages and online platforms, such as SwissADME, ACD/Labs, and Molinspiration, can perform these calculations. researchgate.netnih.govsciensage.info While the accuracy of these predictions can vary, they are invaluable for early-stage drug discovery and chemical assessment, helping to identify candidates with favorable drug-like properties. europa.eunih.gov
Table 2: Predicted Physicochemical Properties for this compound (Note: These values are typically generated by cheminformatics software and may vary slightly between different prediction tools.)
| Property | Predicted Value (Illustrative) | Software/Method |
|---|---|---|
| Molecular Formula | C₁₄H₁₆N₂ | - |
| Molecular Weight | 212.29 g/mol | - |
| XLogP3 | 3.1 | Computed by XLogP3 |
| Hydrogen Bond Donors | 0 | Computed by Cactvs nih.gov |
| Hydrogen Bond Acceptors | 2 | Computed by Cactvs nih.gov |
| Rotatable Bonds | 1 | Computed by Cactvs |
Computational Mechanistic Investigations of Organic Reactions
Computational methods, particularly DFT, are instrumental in elucidating the detailed mechanisms of organic reactions. diva-portal.org These investigations map the entire reaction pathway, identifying intermediates and transition states, and calculating the associated energy barriers. smu.edu This provides a step-by-step understanding of how reactants are converted into products.
For reactions involving this compound, such as its synthesis or subsequent functionalization, computational studies can clarify the sequence of events. For example, in transition-metal-free decarboxylative amidation reactions, DFT calculations have revealed a sequence of steps including nucleophilic addition, rearrangement to form intermediates, and finally C-N bond formation. nih.gov Similarly, mechanistic studies of reactions catalyzed by dual H-bond donors like squaramides or thioureas use computational analysis to understand how the catalyst activates the substrates and controls stereoselectivity. mdpi.com
These computational investigations can:
Confirm or refute a proposed reaction mechanism.
Explain the role of catalysts and reagents.
Predict the stereochemical outcome of a reaction.
Identify rate-determining steps. mdpi.com
By providing a detailed energetic and structural picture of the reaction, these studies guide the optimization of reaction conditions and the development of new synthetic methods. diva-portal.org
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) is a property that describes the charge distribution of a molecule in 3D space. uni-muenchen.de It is calculated to predict how a molecule will interact with other chemical species. computabio.com The MEP is mapped onto the molecule's electron density surface, using a color scale to indicate different potential values. uni-muenchen.de
Typically, the color code is as follows:
Red: Regions of most negative electrostatic potential, indicating an excess of electrons. These are sites prone to electrophilic attack.
Blue: Regions of most positive electrostatic potential, indicating a deficiency of electrons (e.g., near hydrogen atoms bonded to electronegative atoms). These are sites for nucleophilic attack.
Green/Yellow: Regions of intermediate or near-zero potential.
For this compound, an MEP map would likely show negative potential (red/yellow) around the two nitrogen atoms, highlighting their basicity and availability for protonation or coordination to metal ions. The aromatic rings would exhibit regions of negative potential above and below the plane due to the π-electron cloud. The hydrogen atoms on the piperidine and isoquinoline rings would correspond to regions of positive potential (blue/green). MEP analysis is a powerful tool for understanding and predicting reactivity, intermolecular interactions, and potential binding sites for drug-receptor interactions. computabio.comresearchgate.net
Reactivity Profiles and Chemical Transformations of 1 Piperidin 1 Ylisoquinoline
Functional Group Tolerance in Synthetic Schemes
The synthesis of 1-piperidin-1-ylisoquinoline and its derivatives often proceeds via the nucleophilic substitution of a leaving group (e.g., a halogen) at the C-1 position of the isoquinoline (B145761) ring with piperidine (B6355638). The robustness of modern catalytic systems allows for a high degree of functional group tolerance in these and subsequent transformations. Many synthetic protocols for isoquinolines are designed to be compatible with a wide array of functional groups, which is crucial for the construction of complex molecules. wisdomlib.orgorganic-chemistry.org
Visible-light-induced radical cascade cyclizations for the synthesis of complex isoquinoline cores demonstrate exceptional functional group tolerance. rsc.org Similarly, gold(III)-mediated domino reactions for preparing 1-aminoisoquinoline (B73089) derivatives are compatible with various functionalities. organic-chemistry.orgacs.org This tolerance allows for the presence of sensitive groups elsewhere in the molecule during the key bond-forming steps.
The following table summarizes the compatibility of various functional groups in synthetic routes relevant to isoquinoline chemistry.
| Functional Group | Tolerated in Reaction Type(s) | Reference(s) |
| Esters, Ketones | Gold-catalyzed hydrophenoxylation, Radical cyclization | |
| Nitriles, Aldehydes | Gold-catalyzed hydrophenoxylation, Copper-catalyzed cascade | organic-chemistry.org |
| Halides (F, Cl, Br) | Palladium-catalyzed Larock synthesis, Radical cyclization | rsc.orgacs.org |
| Ethers (e.g., -OMe) | Palladium-catalyzed Larock synthesis, Rhodium-catalyzed C-H alkenylation | acs.orgchemrxiv.org |
| Nitro (-NO2) | Palladium-catalyzed Larock synthesis | acs.org |
| Free Alcohols (-OH) | Rhodium-catalyzed C-H activation | |
| Protected Amines | Palladium-catalyzed amination | organic-chemistry.org |
This broad compatibility is essential for multi-step syntheses, minimizing the need for extensive use of protecting groups and allowing for the late-stage functionalization of complex scaffolds. organic-chemistry.org
Reductive Transformations of the Isoquinoline Nucleus
The isoquinoline core of this compound can undergo several reductive transformations, primarily focusing on the hydrogenation of the heterocyclic ring or the deoxygenation of its N-oxide derivative.
Hydrogenation: The isoquinoline ring can be reduced to form 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives. This transformation is typically achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), rhodium on carbon (Rh/C), or Raney nickel under hydrogen pressure. mdpi.com The choice of catalyst and conditions can influence the selectivity of the reduction. For instance, hydrosilylation has been studied for the reduction of isoquinolines. mdpi.com A patent describes the catalytic hydrogenation of 1-nitroisoquinoline (B170357) to 1-aminoisoquinoline using a noble metal catalyst at 30-60°C and 1-5 MPa H2 pressure, a reaction that is conceptually similar to the reduction of the parent ring system. google.com
Deoxygenation of N-Oxides: The corresponding N-oxide, 1-(piperidin-1-yl)isoquinoline 2-oxide, can be reduced back to the parent heterocycle. This deoxygenation is a common step in isoquinoline synthesis and functionalization. thieme-connect.de A variety of reagents can accomplish this, including trivalent phosphorus compounds, sulfur-based reagents, and metal-catalyzed or electrochemical methods. thieme-connect.deorganic-chemistry.org Recent advancements have focused on greener and milder conditions. For example, an iodide/formic acid system can effectively deoxygenate isoquinoline N-oxides. rsc.org Electrochemical methods also provide a reagent-free alternative for this transformation. organic-chemistry.orgthieme-connect.com Another efficient, metal-free method uses Selectfluor and a disulfane (B1208498) to deoxygenate various N-heterocyclic N-oxides, including isoquinoline N-oxide, at room temperature in high yields. wiley.com
Oxidative Transformations of Isoquinoline and its Derivatives
Oxidation of this compound can occur at several positions, but the most common transformation involves the nitrogen atom of the isoquinoline ring to form an N-oxide.
N-Oxidation: Treatment of isoquinoline and its derivatives with peracids, such as perbenzoic acid or hydrogen peroxide in acetic acid, leads to the formation of the corresponding isoquinoline N-oxide. arsdcollege.ac.inscribd.com Specifically, 1-(piperidin-1-yl)isoquinoline can be converted to 1-(piperidin-1-yl)isoquinoline 2-oxide . This N-oxide is a valuable intermediate in its own right. A silver(I) and copper(I) co-catalyzed tandem reaction of 2-alkynylbenzaldoxime with piperidine directly yields 1-(piperidin-1-yl)isoquinoline 2-oxide in moderate to good yields, demonstrating a direct route to this oxidized species. rsc.org
| R1 | R2 | Product | Yield |
| H | Ph | 1-(piperidin-1-yl)-3-phenylisoquinoline 2-oxide | 90% |
| H | 4-FC6H4 | 3-(4-fluorophenyl)-1-(piperidin-1-yl)isoquinoline 2-oxide | 89% |
| H | 4-MeOC6H4 | 3-(4-methoxyphenyl)-1-(piperidin-1-yl)isoquinoline 2-oxide | 84% |
| H | Butyl | 3-butyl-1-(piperidin-1-yl)isoquinoline 2-oxide | 52% |
| Ph | H | 4-phenyl-1-(piperidin-1-yl)isoquinoline 2-oxide | 62% |
| (Data sourced from a tandem reaction of the corresponding 2-alkynylbenzaldoxime with piperidine). rsc.org |
Oxidative Rearomatization: While not a direct oxidation of this compound itself, its reduced analog, 1-(piperidin-1-yl)-1,2,3,4-tetrahydroisoquinoline, can undergo oxidative rearomatization to regenerate the isoquinoline core. Pyridine-N-oxide has been reported as an effective oxidant for such transformations. acs.org
Electrophilic and Nucleophilic Substitution Patterns on the Isoquinoline and Piperidine Rings
The reactivity of this compound towards substitution is dictated by the electronic nature of its two constituent rings.
Electrophilic Substitution: The isoquinoline ring is inherently electron-deficient and generally undergoes electrophilic aromatic substitution on the benzene (B151609) ring (at C-5 and C-8) rather than the pyridine (B92270) ring. arsdcollege.ac.inuou.ac.inuomustansiriyah.edu.iq However, the 1-piperidino group is a very strong electron-donating group due to the nitrogen lone pair's ability to participate in resonance. This group strongly activates the isoquinoline nucleus towards electrophilic attack. This activation is analogous to an enamine system, directing electrophiles primarily to the C-4 position, which is para to the nitrogen and activated by resonance. Bromination and mercuration of unsubstituted isoquinoline are known to yield the 4-substituted product. arsdcollege.ac.in
Nucleophilic Substitution: Nucleophilic substitution on the unsubstituted this compound is uncommon. Instead, the compound itself is typically formed via a nucleophilic aromatic substitution (SNAr) reaction, where piperidine displaces a leaving group (like a halide) from the C-1 position of an isoquinoline. uou.ac.in The reactivity at this position is high due to the electron-withdrawing effect of the ring nitrogen. Nucleophilic attack on the unsubstituted isoquinoline parent system occurs preferentially at the C-1 position, as seen in the Chichibabin reaction to form 1-aminoisoquinoline. arsdcollege.ac.inuou.ac.in The piperidine nitrogen, being part of an amide-like structure (a vinylogous amide), can also be protonated or engage in reactions, but substitution on the piperidine ring itself typically requires C-H activation strategies.
Influence of Substituent Electronic and Steric Properties on Reactivity
The reactivity of the this compound scaffold is highly tunable by introducing substituents on either the isoquinoline or piperidine rings.
Electronic Properties:
Substituents on the Piperidine Ring: Substituents on the piperidine ring can alter its electronic properties and, consequently, the degree to which its nitrogen lone pair donates into the isoquinoline system. scbt.com For example, an EWG on the piperidine ring would decrease the nitrogen's electron-donating ability.
Steric Properties:
The piperidine ring is conformationally flexible but sterically demanding. Its presence at the C-1 position hinders electrophilic or nucleophilic attack at the adjacent C-8 position of the isoquinoline ring.
Cascade Cyclization and Annulation Reactions of Isoquinoline Intermediates
Intermediates structurally related to 1-aminoisoquinolines are powerful building blocks in cascade and annulation reactions for the synthesis of complex, fused N-heterocyclic systems. These reactions often involve the formation of multiple bonds in a single operation, offering high efficiency.
Radical Cascade Cyclization: Visible-light-mediated radical cascade cyclizations have been developed to synthesize indolo[2,1-a]isoquinoline derivatives. These redox-neutral reactions proceed under mild conditions and show excellent functional group tolerance, allowing for the creation of diverse molecular architectures from isoquinoline-based precursors. rsc.org
Multicomponent Annulation Reactions: Transition metal catalysts, particularly those based on copper and ruthenium, are effective in promoting annulation reactions. For example, a copper-catalyzed cascade reaction of 2-haloaryloxime acetates with various active methylene (B1212753) compounds provides a route to highly functionalized isoquinolines. organic-chemistry.org Ruthenium(II)-catalyzed annulation of pyrazole (B372694) derivatives with alkynes yields pyrazolo[5,1-a]isoquinolines.
Intramolecular Annulation: Isoquinoline intermediates can undergo intramolecular annulation to form fused systems. For example, an intermediate formed from the nucleophilic attack of isoquinolin-1-amine on an acetophenone (B1666503) can undergo intramolecular annulation to form an imidazo[2,1-a]isoquinoline (B1217647) scaffold.
(5+1) Annulation: A catalytic (5+1) annulation reaction has been developed to access aminoisoquinolines, where the nitrogen atom of the isoquinoline ring is sourced from the reaction medium through a metal-assisted C≡N bond cleavage.
These strategies highlight the utility of the isoquinoline core as a scaffold for generating molecular complexity through efficient and often elegant reaction cascades.
Regioselective Hydroxylation, Alkylation, and Amination Reactions
The targeted introduction of functional groups onto the this compound skeleton can be achieved through regioselective C-H functionalization reactions.
Hydroxylation: While direct hydroxylation of this compound is not widely reported, related C-H functionalization methods suggest its feasibility. Ru(II)-catalyzed regioselective C-H hydroxymethylation of isoquinolines using paraformaldehyde has been developed, targeting the C-8 position, directed by the isoquinoline nitrogen. acs.org This indicates that metal-catalyzed approaches can precisely functionalize the isoquinoline core.
Alkylation:
On the Isoquinoline Ring: Direct C-H alkylation of the isoquinoline ring has become an area of intense research. While electrophilic substitution is directed to C-5/C-8 in the parent system, the activating 1-piperidino group would likely direct electrophilic alkylating agents to C-4. More advanced methods allow for functionalization at other positions. For instance, a phosphite-mediated photochemical organic-chemistry.orgCurrent time information in Bangalore, IN. N-to-C migration of alkyl groups initially attached to the isoquinoline nitrogen allows for regioselective meta-C-H alkylation (at C-6 or C-7). rsc.orgchemrxiv.org Palladium-catalyzed direct alkylation of quinoline (B57606) N-oxides with ethers has also been shown to occur at the C-2 position. mdpi.com
On the Piperidine Ring: The C(sp3)-H bonds of the piperidine ring can be functionalized. Radical translocation strategies, such as the Hofmann-Löffler-Freytag reaction, enable remote C-H amination. For example, a sulfamide-directed 1,6-radical translocation can achieve regioselective γ-C-H amination of the side-chain on a 2-alkylpiperidine.
Amination:
On the Isoquinoline Ring: The parent compound is often synthesized via amination of 1-chloroisoquinoline. Direct C-H amination of arenes using alkylamines, including piperidine, has been achieved via photoredox catalysis, offering a direct route to such compounds. sci-hub.se
On the Piperidine Ring: Selective C-H amination on the piperidine ring itself is challenging but possible. Iodine-catalyzed C-H amination under visible light can override the kinetically favored 5-membered ring formation (pyrrolidine) to selectively form piperidines via a 1,6-H abstraction, demonstrating a method for intramolecular C-H amination on piperidine precursors. acs.org This principle could be applied to functionalize a pre-existing piperidine ring within a larger molecule.
Derivatization Strategies for Combinatorial Library Generation
The generation of combinatorial libraries based on the this compound scaffold is a key strategy in medicinal chemistry for the discovery of new therapeutic agents. This process involves the systematic and parallel synthesis of a large number of structurally related analogs. Derivatization can be approached in several ways: by modifying a pre-existing this compound core, by building the heterocyclic system from diverse starting materials in a combinatorial fashion, or by utilizing a library of functionalized piperidines.
Scaffold-Based Derivatization via Core Functionalization
One major strategy for library generation involves the chemical modification of the this compound molecule itself. These reactions primarily target the isoquinoline ring system, as the saturated piperidine ring is less reactive. Key methods include electrophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions.
Electrophilic Aromatic Substitution: Electrophilic attack on the isoquinoline nucleus, which is part of the this compound structure, predominantly occurs on the benzene ring portion. The pyridine ring is deactivated towards electrophiles. Reactions such as nitration and sulfonation typically yield substitutions at the C5 and C8 positions. arsdcollege.ac.inuomustansiriyah.edu.iq Bromination can also be directed to the C5 position. shahucollegelatur.org.in These newly introduced functional groups, particularly the nitro group, serve as versatile handles for further derivatization. For instance, a nitro group can be reduced to an amine, which can then be subjected to a wide array of reactions like acylation, sulfonylation, or alkylation to generate a diverse library of analogs.
Palladium-Catalyzed Cross-Coupling: A more versatile and widely used method for derivatization is the palladium-catalyzed cross-coupling reaction. This requires a halogenated this compound precursor (e.g., bromo- or iodo-substituted). Such precursors can be synthesized and then coupled with a vast library of building blocks, including boronic acids (Suzuki coupling), alkynes (Sonogashira coupling), alkenes (Heck reaction), and amines (Buchwald-Hartwig amination). tandfonline.com For example, the Larock isoquinoline synthesis, a powerful method for creating 3,4-disubstituted isoquinolines, involves a palladium-catalyzed cyclization/cross-coupling cascade. acs.org This approach allows for the introduction of diverse substituents at specific positions of the isoquinoline core, making it highly suitable for generating large combinatorial libraries. researchgate.netdntb.gov.uarsc.org
| Reaction Type | Position(s) | Reagents & Conditions | Purpose in Library Synthesis |
| Nitration | C5 and C8 | HNO₃, H₂SO₄ | Introduces a nitro group, which can be reduced to an amine for further functionalization. arsdcollege.ac.inshahucollegelatur.org.in |
| Bromination | C5 | Br₂, AlCl₃ | Introduces a bromine atom, a key handle for cross-coupling reactions. shahucollegelatur.org.in |
| Sulfonation | C5 | Oleum, high temp. | Introduces a sulfonic acid group. shahucollegelatur.org.in |
| Suzuki Coupling | C4, C5, etc. | Aryl/alkyl boronic acid, Pd catalyst, base | Introduces diverse aryl or alkyl groups at halogenated positions. |
| Sonogashira Coupling | C4, C5, etc. | Terminal alkyne, Pd/Cu catalyst, base | Introduces alkynyl groups, which can be further modified. tandfonline.com |
| Heck Reaction | C4 | Alkene, Pd catalyst, base | Forms new carbon-carbon bonds by introducing alkenyl substituents. researchgate.net |
Combinatorial Assembly of the Core Scaffold
An alternative and highly efficient approach to library generation is to construct the 1-aminoisoquinoline core itself through reactions that accommodate a wide variety of building blocks. Multi-component reactions (MCRs) and domino reactions are particularly powerful in this regard as they can generate significant molecular complexity in a single step. organic-chemistry.org
Multi-Component Reactions (MCRs): Several MCRs have been developed for the synthesis of 1-aminoisoquinolines. For instance, a highly efficient protocol involves the reaction of 2-(2-oxo-2-phenylethyl)benzonitriles with a diverse set of primary or secondary amines (including piperidine and its derivatives) in the presence of trimethylaluminum (B3029685) (Me₃Al). beilstein-journals.org By varying the substituents on both the benzonitrile (B105546) and the amine starting materials, a large library of 1-aminoisoquinolines with different substitution patterns can be rapidly assembled. beilstein-journals.orgresearchgate.net Another example is a copper-catalyzed three-component coupling reaction that provides facile access to a diverse library of 1-aminoisoquinolines. researchgate.net
Domino and Cascade Reactions: Domino reactions, where a sequence of transformations occurs in one pot without isolating intermediates, are also employed. Rhodium-catalyzed C-H activation and annulation of N-aryl amidines with alkynes or diazo compounds represents a sophisticated strategy to build the 1-aminoisoquinoline skeleton. nih.govacs.orgresearcher.life By changing the substituents on the amidine and the coupling partner, a wide range of derivatives can be produced. Similarly, tandem reactions, such as a 6-endo cyclization followed by a [3+2] cycloaddition of 2-alkynylbenzaldoximes, provide another versatile route to substituted 1-aminoisoquinolines. researchgate.net
| Reaction Name | Key Reactants | Catalyst/Reagent | Diversity Points |
| Me₃Al-mediated Domino Reaction | 2-(2-oxo-2-phenylethyl)benzonitriles, Amines | Me₃Al | Substituents on benzonitrile, choice of amine (e.g., substituted piperidines). beilstein-journals.org |
| Copper-Catalyzed 3-Component Reaction | (Details proprietary) | Copper catalyst | Allows for rapid assembly from three distinct building blocks. researchgate.net |
| Rhodium-Catalyzed C-H Annulation | N-Aryl amidines, Alkynes/Diazo compounds | Rh(III) catalyst | Substituents on the amidine and the alkyne/diazo partner. nih.govacs.orgresearcher.life |
| Silver-Catalyzed Tandem Reaction | 2-Alkynylbenzaldoximes, Isothiocyanates | Silver triflate | Substituents on the benzaldoxime (B1666162) and the isothiocyanate. researchgate.net |
Piperidine Ring Modification Strategies
Diversity in a this compound library can also be achieved by focusing on the piperidine moiety. While direct functionalization of the saturated piperidine ring on the final compound is challenging, using a library of pre-functionalized piperidines as building blocks is a highly effective strategy.
A wide variety of substituted piperidines are commercially available or can be synthesized through established methods, such as the catalytic hydrogenation of corresponding pyridine derivatives or via multi-component reactions that form the piperidine ring itself. mdpi.combiomedpharmajournal.org These substituted piperidines, bearing functional groups at various positions (e.g., methyl, hydroxyl, amino, carboxyl), can then be incorporated into the 1-aminoisoquinoline synthesis. For example, in the Me₃Al-mediated domino reaction previously mentioned, employing a library of different piperidine analogs as the amine component would directly lead to a library of 1-piperidin-1-ylisoquinolines with diversity on the piperidine ring. beilstein-journals.org This "building block" approach is a cornerstone of combinatorial chemistry, allowing for systematic exploration of the chemical space around the piperidine portion of the molecule. chem-soc.si
| Piperidine Building Block | Resulting Scaffold Feature | Synthetic Approach |
| 4-Methylpiperidine | Introduces a methyl group on the piperidine ring. | Nucleophilic substitution or MCR. |
| Piperidin-4-ol | Introduces a hydroxyl group for potential H-bonding or further derivatization. | Nucleophilic substitution or MCR. |
| Ethyl piperidine-4-carboxylate | Introduces an ester group, which can be hydrolyzed to a carboxylic acid. | Nucleophilic substitution or MCR. |
| 4-Aminopiperidine (protected) | Introduces a primary amine (after deprotection) for further acylation/alkylation. | Nucleophilic substitution or MCR. |
Structure Activity Relationship Sar Studies of 1 Piperidin 1 Ylisoquinoline Derivatives
Methodologies for Systematic SAR Determination in Medicinal Chemistry
The systematic determination of Structure-Activity Relationships (SAR) is a cornerstone of modern drug discovery, guiding the optimization of lead compounds to enhance efficacy and reduce toxicity. Several methodologies are employed to elucidate the SAR of 1-piperidin-1-ylisoquinoline derivatives and related heterocyclic compounds.
A primary approach involves the synthesis of analog libraries . nih.gov In this method, systematic modifications are made to different parts of the lead molecule. For this compound, this would involve altering substituents on the isoquinoline (B145761) and piperidine (B6355638) rings and evaluating the resulting changes in biological activity. nih.govresearchgate.net This allows for the identification of key structural features, known as pharmacophores, that are essential for the desired biological effect. mdpi.com
Computational methods , or in silico studies, are also pivotal. clinmedkaz.org Techniques like the Prediction of Activity Spectra for Substances (PASS) and SwissTargetPrediction help to identify potential protein targets and predict the pharmacological activity of new derivatives. clinmedkaz.org These computational tools analyze the chemical structures to forecast their interactions with various biological entities such as enzymes, receptors, and ion channels. clinmedkaz.org
Further refinement of SAR understanding is achieved through techniques such as the Pictet-Spengler condensation for synthesizing tetrahydroisoquinoline intermediates, which can then be modified to explore a wider chemical space. amerigoscientific.com The biological activity of these synthesized compounds is then assessed through various assays, and the data is used to build a comprehensive SAR profile. nih.gov This iterative process of synthesis, testing, and analysis is crucial for rational drug design. mdpi.com
Influence of Substituents on the Isoquinoline Ring on Activity
Substitutions on the isoquinoline ring system of this compound derivatives have a marked impact on their biological activity. These effects are often dictated by the position, electronic properties, and steric bulk of the substituents.
Positional Effects of Substituents (e.g., ortho, meta, para)
The position of a substituent on the isoquinoline nucleus is critical in determining the biological response. For instance, in a series of tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis, the placement of substituents at the 5- and 8-positions was found to be significant. nih.gov While large substituents were well-tolerated at the 5-position, an N-methylpiperazine group was preferred at the 8-position, highlighting the specific spatial requirements of the binding pocket. nih.gov
Similarly, studies on isoquinoline derivatives as CDK4 inhibitors have shown that the positioning of substituents can drastically alter selectivity and potency. For example, the placement of an aminomethylene group at different positions can lead to significant variations in inhibitory concentrations (IC₅₀). This underscores the importance of positional isomerism in modulating the interaction between the ligand and its biological target.
Electronic and Steric Contributions to Activity
Both electronic and steric factors of substituents on the isoquinoline ring play a crucial role in the activity of these derivatives. Electron-donating groups, such as methoxy (B1213986) or hydroxy groups, can enhance the cyclization step in the synthesis of certain isoquinoline derivatives, which can be a precursor to their biological activity. rsc.org Conversely, the presence of electron-withdrawing groups has been shown to improve target engagement in some cases, such as in CDK4 inhibition.
Steric bulk is another determining factor. In the context of anti-tubercular tetrahydroisoquinolines, a general trend of improved potency was observed with higher lipophilicity, which is often associated with larger, bulkier substituents. nih.gov However, the introduction of a methyl group at different positions on a cyclohexyl ring attached to a related scaffold showed that while a substitution at one position could improve inhibitory activity, a substitution at another could abolish it, likely due to steric hindrance affecting compound permeation or metabolism. nih.gov
The following table summarizes the effects of various substituents on the isoquinoline ring from different studies:
| Compound Series | Substituent & Position | Effect on Activity | Reference |
| Tetrahydroisoquinoline Anti-tuberculars | Large substituents at 5-position | Well-tolerated | nih.gov |
| Tetrahydroisoquinoline Anti-tuberculars | N-methylpiperazine at 8-position | Preferred for activity | nih.gov |
| Isoquinoline CDK4 Inhibitors | Aminomethylene groups | Enhanced CDK4 inhibition | |
| Isoquinoline Derivatives | Electron-donating groups (e.g., -OH, -OCH₃) | Favors synthesis cyclization | rsc.org |
| Isoquinoline Derivatives | Electron-withdrawing groups | Can improve target engagement |
Impact of Piperidine Ring Modifications on Biological Profile
Modifications to the piperidine ring of this compound and related structures are a key strategy for modulating their biological profiles. The piperidine moiety contributes to the molecule's basicity and conformational flexibility, which are important for solubility, membrane permeability, and interaction with biological targets.
Studies on piperidine derivatives have shown that even minor modifications can lead to significant changes in activity. For example, in a series of inhibitors of Mycobacterium tuberculosis IMPDH, replacing the rigid piperazine (B1678402) ring (a close analog of piperidine) with a flexible ethylenediamine (B42938) spacer resulted in a loss of whole-cell activity, indicating the importance of the ring's rigidity. nih.gov Furthermore, the introduction of a methyl group at the 3-position of the piperazine ring led to a profound loss of both biochemical and whole-cell activities. nih.gov
In the context of anti-acetylcholinesterase agents, the basicity of the piperidine nitrogen atom was found to be crucial for activity. nih.gov N-benzoylpiperidine derivatives, where the nitrogen's basicity is reduced, were almost inactive. nih.gov Conversely, introducing an alkyl or phenyl group at the nitrogen atom of a benzamide (B126) moiety attached to the piperidine significantly enhanced activity. nih.gov
The table below illustrates the impact of piperidine ring modifications on biological activity:
| Original Moiety | Modification | Resulting Effect | Biological Context | Reference |
| Piperazine Ring | Replaced with ethylenediamine | Loss of whole-cell activity | Anti-tubercular | nih.gov |
| Piperazine Ring | Addition of methyl group at position-3 | Profound loss of activity | Anti-tubercular | nih.gov |
| Piperidine Nitrogen | N-benzoylation | Became almost inactive | Anti-acetylcholinesterase | nih.gov |
| Benzamide Nitrogen (attached to piperidine) | N-alkylation/N-phenylation | Dramatically enhanced activity | Anti-acetylcholinesterase | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. mdpi.com This method is instrumental in predicting the activity of new derivatives and understanding the structural requirements for a specific biological effect. nih.gov
QSAR models are developed by first calculating various molecular descriptors (e.g., structural, electronic, topological) for a series of compounds with known activities. nih.govnih.gov Statistical methods, such as multiple linear regression (MLR) and partial least squares (PLS), are then used to build a mathematical model that relates these descriptors to the biological activity. nih.gov The predictive power of the QSAR model is then validated using an external set of compounds. nih.gov
Comparative Molecular Field Analysis (CoMFA)
Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that provides a three-dimensional map of the steric and electrostatic fields around a molecule that are favorable or unfavorable for activity. This method helps to visualize the regions where modifications to the chemical structure are likely to lead to improved biological performance.
While a specific CoMFA study on this compound was not found, the methodology has been applied to other piperidine derivatives. nih.gov In such studies, a set of molecules is aligned, and their steric and electrostatic interaction energies with a probe atom are calculated at various grid points. nih.gov The resulting fields are then correlated with the biological activity using PLS analysis. The output of a CoMFA study is typically a contour map that highlights regions where, for example, bulky substituents would increase activity (favorable steric field) or where positive charge is preferred (favorable electrostatic field). This visual representation is invaluable for guiding the rational design of new, more potent analogs. mdpi.com
Comparative Molecular Similarity Indices Analysis (CoMSIA)
Comparative Molecular Similarity Indices Analysis (CoMSIA) is a powerful 3D-Quantitative Structure-Activity Relationship (3D-QSAR) method used to understand the relationship between the structural properties of molecules and their biological activities. This technique evaluates the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of a series of aligned compounds. By correlating these fields with biological activity, CoMSIA generates 3D contour maps that highlight regions where modifications to the molecular structure are likely to enhance or diminish activity.
In the context of isoquinoline derivatives, CoMSIA studies have been instrumental in identifying key structural requirements for biological potency. For instance, research on pyrimido-isoquinolin-quinones has demonstrated the utility of CoMSIA in explaining antibacterial activity. nih.gov A study on these derivatives yielded a robust CoMSIA model that considered steric (26.9%), electrostatic (50.4%), and hydrogen bond acceptor (22.7%) potentials. nih.gov The model's predictive power was confirmed through statistical validation, providing a clear guide for designing new compounds with improved activity against pathogens like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
Similarly, a CoMSIA investigation on isoquinoline-1,3-dione derivatives as cyclin-dependent kinase 4 (CDK4) inhibitors produced a satisfactory model with significant predictive ability (q² = 0.641, r² = 0.933). plos.org This analysis revealed that all five descriptor fields—steric, electrostatic, hydrophobic, hydrogen bond donor, and acceptor—were crucial for potent inhibitory activity. plos.org The contour maps generated from the CoMSIA model, in conjunction with molecular docking results, provided a detailed roadmap for designing novel derivatives with enhanced potency. plos.org The study successfully used these insights to design twenty new compounds predicted to be more active than the most potent compound in the original series. plos.org
These examples, while not exclusively on this compound, establish a clear precedent for the application of CoMSIA in understanding the SAR of the broader isoquinoline class. The methodology allows researchers to visualize the impact of different physicochemical properties on a compound's interaction with its biological target.
Table 1: CoMSIA Field Contributions in Isoquinoline Derivative Studies
| Study Subject | Steric Contribution | Electrostatic Contribution | Hydrophobic Contribution | H-Bond Donor Contribution | H-Bond Acceptor Contribution | Reference |
|---|---|---|---|---|---|---|
| Pyrimido-isoquinolin-quinones | 26.9% | 50.4% | - | - | 22.7% | nih.gov |
Fragment-Based Design and Fragment Merging Strategies
Fragment-Based Drug Discovery (FBDD) is a modern approach for identifying lead compounds. It involves screening libraries of small, low-molecular-weight chemical fragments to identify those that bind weakly to a biological target. researchoutreach.org These initial "hits" are then optimized and combined, or "merged," to produce a larger, more potent lead molecule. researchoutreach.orgnih.gov This strategy often allows for a more efficient exploration of chemical space compared to traditional high-throughput screening. researchoutreach.org
A "fragment merging by design" strategy has been successfully applied to the discovery of potent isoquinoline-based kinase inhibitors. researchoutreach.orgacs.org This methodology begins with the biochemical screening of a library of monosubstituted isoquinoline fragments at a high concentration to identify initial hits. acs.orgnih.gov Once fragments that bind to different positions on the isoquinoline scaffold are identified, they can be merged into a single, disubstituted compound. researchoutreach.org This merging process can rapidly lead to a significant increase in potency. researchoutreach.org
One notable study focused on developing inhibitors for Protein Kinase C ζ (PKCζ), a target for rheumatoid arthritis. acs.org Researchers screened a library of 5,000 isoquinoline fragments and identified hits at various positions on the isoquinoline ring. researchoutreach.org By applying the fragment-merging strategy, they rapidly identified two novel series of potent PKCζ inhibitors: 4,6-disubstituted and 5,7-disubstituted isoquinolines. acs.orgnih.gov
The process involved:
Fragment Screening: A library of isoquinoline fragments, each with a single substituent at one of the seven available positions, was screened for binding to the target kinase. researchoutreach.org
Hit Analysis: Fragments demonstrating successful binding were identified. researchoutreach.org
Fragment Merging: Two different fragment hits were combined into a single molecule. For example, a derivative substituted at position 4 was merged with one substituted at position 6. researchoutreach.org Similarly, a 5-substituted derivative was merged with a 7-substituted one. researchoutreach.org This resulted in disubstituted compounds with significantly enhanced inhibitory activity, reaching nanomolar and even sub-nanomolar concentrations. researchoutreach.org
This approach proved highly effective for discovering potent kinase inhibitors without requiring detailed X-ray structural information of the protein-ligand complex. acs.orgnih.govresearchgate.net The optimization of the 5,7-disubstituted isoquinoline series led to the identification of a highly potent and orally available compound that showed significant efficacy in a mouse model of collagen-induced arthritis. acs.orgnih.gov
Table 2: Examples of Fragment Merging in Isoquinoline Derivatives
| Merged Fragments | Resulting Compound Class | Target | Potency | Reference |
|---|---|---|---|---|
| 4-substituted and 6-substituted isoquinolines | 4,6-disubstituted isoquinoline | Kinase | Mid-nanomolar inhibition | researchoutreach.orgacs.org |
This strategy underscores the power of fragment-based design in the development of this compound analogs and other complex molecules, enabling the rapid evolution from low-affinity fragments to highly potent drug candidates. researchoutreach.org
Molecular Interactions and in Vitro Biological Target Identification
Molecular Docking Simulations for Ligand-Target Recognition
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is instrumental in understanding ligand-target recognition and has been applied to derivatives of 1-piperidin-1-ylisoquinoline to predict their binding modes and affinities with various biological targets.
Analysis of Binding Site Topography and Key Interacting Amino Acid Residues
Molecular docking studies have provided valuable insights into the binding site topography and key amino acid residues involved in the interaction between this compound derivatives and their target enzymes. For instance, in the context of cholinesterase inhibition, these simulations have been used to establish the interactive behavior of potent inhibitors within the active pocket of the enzymes. nih.gov The analysis often reveals that the ligand binds within a gorge-like active site, interacting with specific amino acid residues that are crucial for its inhibitory activity. The conformation of the molecule can also change depending on the specific binding site it interacts with. mdpi.com The structural plasticity of the target protein, such as the flexibility of certain loops, can also influence the binding mode and create alternate binding pockets. nih.gov
Prediction of Binding Affinities and Dissociation Constants
A primary output of molecular docking simulations is the prediction of binding affinity, often expressed as a binding energy score. nih.gov Lower binding energy values typically indicate a more stable protein-ligand complex and, consequently, a higher binding affinity. nih.gov These predicted affinities can be correlated with experimental data, such as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50), to validate the computational model. mdpi.comchemrxiv.org While docking provides a valuable prediction, molecular dynamics simulations can further refine these predictions by accounting for the dynamic nature of the protein-ligand interactions. frontiersin.orgnih.gov
Characterization of Non-Covalent Interactions (Hydrogen Bonds, π-Stacking, Hydrophobic Contacts)
The stability of the ligand-target complex is governed by a variety of non-covalent interactions. wikipedia.orgtaylorandfrancis.com Molecular docking simulations are crucial for identifying and characterizing these interactions, which include:
Hydrogen Bonds: These are formed between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. encyclopedia.pub They are significant in determining the specificity of ligand binding. encyclopedia.pub
π-Stacking Interactions: These occur between aromatic rings, such as those found in the isoquinoline (B145761) moiety and certain amino acid residues like tyrosine. rsc.orgnih.gov These interactions contribute significantly to the binding affinity. mdpi.com
Hydrophobic Contacts: These interactions occur between nonpolar groups and are a major driving force for ligand binding in an aqueous environment. nih.gov
In Vitro Enzyme Inhibition Studies
In vitro enzyme inhibition studies are essential for experimentally validating the predictions from molecular docking and for quantifying the inhibitory potency of a compound against a specific enzyme. xenotech.comsolvobiotech.combioivt.com For derivatives of this compound, these studies have primarily focused on enzymes relevant to neurodegenerative disorders.
Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition
The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for Alzheimer's disease. updatepublishing.comecotoxcentre.ch Several derivatives of this compound have been synthesized and evaluated for their ability to inhibit these enzymes.
Acetylcholinesterase (AChE) Inhibition:
Studies have shown that certain derivatives of this compound exhibit potent inhibitory activity against AChE. nih.govnih.gov For example, a series of (piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides, which contain the piperidine (B6355638) moiety, were found to be potent inhibitors of AChE. nih.govnih.gov The inhibitory activity is often quantified by the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Butyrylcholinesterase (BChE) Inhibition:
Similarly, derivatives of this compound have been identified as inhibitors of BChE. nih.govnih.govnih.gov Some compounds have shown dual inhibition of both AChE and BChE, which can be advantageous in the treatment of later stages of Alzheimer's disease where BChE activity becomes more significant. nih.govcore.ac.uk The selectivity of an inhibitor for BChE over AChE is an important parameter that is also determined in these studies. rsc.org
| Compound Type | Target Enzyme | IC50 (µM) | Reference |
| (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides | AChE | 9.68 | nih.govnih.gov |
| (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides | BChE | 11.59 | nih.govnih.gov |
| 1-Benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one | AChE | 12.55 | acgpubs.org |
| 1-Benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one | BChE | 17.28 | acgpubs.org |
Monoamine Oxidase (MAO-B) Inhibition
Monoamine oxidase B (MAO-B) is another important target in the treatment of neurodegenerative diseases, particularly Parkinson's disease. wikipedia.org Inhibition of MAO-B can help to increase the levels of dopamine (B1211576) in the brain. nih.gov Research has indicated that piperidine-containing compounds can act as MAO-B inhibitors. nih.govnih.gov Kinetic studies of these inhibitors often reveal a competitive and reversible mechanism of inhibition. mdpi.com
| Compound Type | Target Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |
| Pyridazinobenzylpiperidine derivative (S5) | MAO-B | 0.203 | 0.155 | Competitive, Reversible | mdpi.com |
| Pyridazinobenzylpiperidine derivative (S16) | MAO-B | 0.979 | 0.721 | Competitive, Reversible | mdpi.com |
Cyclin-Dependent Kinase (CDK) Inhibition
Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their inhibition is a key strategy in anticancer research. nih.govplos.org CDKs are serine/threonine kinases that, when activated by binding to their cyclin partners, phosphorylate target proteins to drive the progression of the cell cycle through its various phases. nih.govplos.org For instance, the activation of CDK4 and CDK6 by D-type cyclins facilitates the transition from a quiescent state (G0) to the first gap phase (G1). Subsequently, the CDK2/cyclin E complex drives the transition from G1 to the S phase. plos.org
Given their role in cell proliferation, inhibitors of CDKs are of significant interest. nih.gov Many known CDK inhibitors function by competing with ATP at its binding site on the kinase. mdpi.com Compounds like flavopiridol (B1662207) and dinaciclib (B612106) have demonstrated potent inhibition of multiple CDKs, including CDK1, CDK2, CDK4, and CDK9, at nanomolar concentrations, leading to cell cycle arrest and apoptosis. plos.orgmdpi.com While specific studies detailing the direct inhibitory activity of this compound on isolated CDK enzymes are not prevalent in the reviewed literature, the broader class of isoquinoline derivatives has been investigated for anticancer properties, which often involves targeting pathways regulated by kinases like CDKs. nih.govdovepress.com
IMPDH Inhibition
Inosine-5′-monophosphate dehydrogenase (IMPDH) is a rate-limiting enzyme in the de novo biosynthesis pathway of guanine (B1146940) nucleotides. nih.govmdpi.com This pathway is critical for DNA and RNA synthesis, making IMPDH a target for antiviral, immunosuppressive, and anticancer agents. mdpi.comfrontiersin.org There are two human isoforms, IMPDH1 and IMPDH2, with IMPDH2 expression being particularly elevated in neoplastic cells. mdpi.comnih.gov
Research has identified isoquinoline derivatives as inhibitors of IMPDH. For example, studies on analogues of 1-(5-isoquinolinesulfonyl)piperazine (B1672589) have shown that the isoquinoline ring is essential for inhibitory activity against Mycobacterium tuberculosis IMPDH. nih.govresearchgate.net These compounds act by blocking the conversion of inosine (B1671953) 5′-monophosphate (IMP) to xanthosine (B1684192) 5′-monophosphate (XMP), thereby depleting the guanine nucleotide pool necessary for proliferation. nih.govmdpi.com While these studies focus on isoquinoline-5-sulfonyl derivatives rather than this compound itself, they establish the potential of the isoquinoline scaffold to target IMPDH.
Rho-kinase (ROCK) Inhibition and Selectivity Profiles
Rho-associated coiled-coil containing protein kinases (ROCK) are serine-threonine kinases that act as downstream effectors of the small GTPase RhoA. nih.gov There are two isoforms, ROCK1 and ROCK2, which share high homology in their kinase domains and are involved in regulating cellular processes like smooth muscle contraction and cell migration. nih.govwikipedia.org Due to their broad biological functions, ROCK inhibitors are being investigated for various therapeutic applications, including cardiovascular diseases and cancer. nih.govnih.gov
The isoquinoline scaffold is a known feature of some ROCK inhibitors, such as Fasudil, which is approved in Japan for treating cerebral vasospasm. nih.govwikipedia.org Research into isoquinoline derivatives has aimed to develop potent and selective ROCK inhibitors. nih.gov For example, some tetrahydroisoquinoline derivatives have been identified as potent and selective inhibitors of ROCK2. nih.gov The selectivity profile is important; for instance, systemic inhibition of both ROCK isoforms can lead to side effects like a drop in blood pressure. nih.gov While specific data on this compound's direct ROCK inhibition and selectivity is not detailed, related structures show significant activity. For example, Rho-Kinase-IN-1, another ROCK inhibitor, displays high affinity for both ROCK1 and ROCK2 with Kᵢ values of 30.5 nM and 3.9 nM, respectively. medchemexpress.com
Cyclooxygenase (COX-1, COX-2) Inhibition
Cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases, catalyze the conversion of arachidonic acid to prostaglandins. nih.gov There are two main isoforms: COX-1, which is constitutively expressed and involved in protecting the gastrointestinal tract, and COX-2, which is typically induced during inflammation and is responsible for pain and inflammatory responses. nih.govwikipedia.org Nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. nih.gov
The selectivity of inhibitors for COX-1 versus COX-2 is a critical aspect of their pharmacological profile. nih.gov Selective COX-2 inhibitors were developed to provide anti-inflammatory effects while minimizing the gastrointestinal side effects associated with COX-1 inhibition. nih.gov The structural basis for this selectivity often involves the ability of a compound to fit into a specific side pocket present in the active site of COX-2 but not COX-1. While the broader class of heterocyclic compounds has been explored for COX inhibition, specific studies detailing the activity of this compound against COX-1 and COX-2 are not available in the reviewed literature.
In Vitro Receptor Binding Assays
In vitro receptor binding assays are fundamental tools in drug discovery for characterizing the interaction between a ligand and its target receptor. nih.gov These assays are used to determine key parameters such as binding affinity (Kd) and the concentration of a ligand that inhibits 50% of the binding of a radiolabeled ligand (IC₅₀). nih.gov Methodologies often involve incubating a source of receptors (like cell membranes or whole cells) with a radiolabeled ligand and then measuring the amount of bound radioactivity. revvity.com
Competition binding experiments are commonly used to assess the affinity of unlabeled compounds, such as this compound, by measuring their ability to displace a known high-affinity radioligand from the receptor. nih.govnih.gov The data from these assays allow for the ranking of compounds based on their affinity for a specific target, guiding the selection of lead compounds for further development. nih.gov While general principles of receptor binding assays are well-established, specific binding data for this compound across a wide range of receptors were not found in the provided search results. However, related structures have been evaluated for their influence on sigma receptor binding.
In Vitro Biological Screening Methodologies for Isoquinoline Derivatives
The biological screening of isoquinoline derivatives employs a variety of in vitro methodologies to identify and characterize their potential therapeutic activities. nih.govresearchoutreach.org A common initial step is high-throughput screening (HTS), where large libraries of compounds are tested for their ability to modulate a specific biological target or cellular process. researchoutreach.org For anticancer activity, this often involves screening against a panel of human cancer cell lines to determine antiproliferative effects, with the 50% growth inhibition (GI₅₀) value being a key metric. nih.govnih.gov
Fragment-based drug discovery (FBDD) is another approach used, where smaller, less complex molecular fragments are screened for high-affinity binding to a target protein. researchoutreach.org Positive hits can then be optimized and synthesized into more potent lead compounds. researchoutreach.org For isoquinoline derivatives, these screening funnels can lead to the identification of compounds with activities such as tubulin polymerization inhibition or apoptosis induction. nih.govdovepress.comresearchgate.net
Antimicrobial Activity (Antibacterial, Antifungal)
The antimicrobial activity of chemical compounds is typically assessed in vitro using methods like the disc diffusion assay or by determining the minimum inhibitory concentration (MIC). researchgate.net The disc diffusion method provides a qualitative assessment of antimicrobial activity, while the MIC assay quantitatively measures the lowest concentration of a compound that prevents visible growth of a microorganism. researchgate.netbiomedpharmajournal.org
Piperidine derivatives, a structural component of this compound, have been investigated for their antimicrobial properties. biomedpharmajournal.orgmdpi.comnih.govacademicjournals.org Studies have shown that various piperidine derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, as well as some fungal species. biomedpharmajournal.orgacademicjournals.org For example, certain synthesized piperidine compounds showed significant inhibitory activity against bacteria like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli, and fungi such as Aspergillus niger and Candida albicans. nih.govacademicjournals.org The specific antimicrobial profile of this compound itself was not detailed in the search results, but the activity of related piperidine and isoquinoline structures suggests a potential for such properties.
Antiviral Activity Evaluation
Derivatives of this compound have demonstrated notable antiviral properties. Specifically, certain piperidinyl derivatives have shown potent activity against wild-type HIV-1, acting as allosteric inhibitors of reverse transcriptase with EC50 values in the nanomolar range. This suggests a potential for the development of new therapeutic agents for HIV.
Furthermore, piperidinyl amidrazones, synthesized through a one-pot stereoselective reaction involving piperidine, have exhibited significant antiviral activity against Herpes Simplex Virus type 1 (HSV-1). nih.gov One particular compound from this series was found to reduce the number of viral plaques by 67% when compared to the reference drug Aphidicolin. nih.gov
In the context of influenza viruses, an isoquinolone derivative was identified as a hit in a chemical library screening, displaying inhibitory activity against both influenza A and B viruses with EC50 values between 0.2 and 0.6 µM. nih.gov However, this compound also showed significant cytotoxicity. nih.gov Subsequent synthesis and analysis of derivatives led to the discovery of a compound with reduced toxicity that targets the viral polymerase activity. nih.gov While not directly this compound, this highlights the potential of the broader isoquinoline scaffold in antiviral drug development. nih.gov
Antiproliferative Activity against Various Cancer Cell Lines
The antiproliferative potential of compounds containing the piperidine and isoquinoline moieties has been investigated against several cancer cell lines. A derivative, 7-chloro-6-piperidin-1-yl-quinoline-5,8-dione (PT-262), demonstrated concentration-dependent cytotoxicity in human lung cancer cells. nih.gov
Studies on various heterocyclic compounds, including those with piperidine and isoquinoline structures, have shown antiproliferative activity against different cancer cell lines. mdpi.com For instance, derivatives of 1-benzhydrylpiperazine (B193184) have been synthesized and evaluated for their antiproliferative effects against human cancer cell lines such as MCF-7 (breast carcinoma), HepG-2 (hepatocellular carcinoma), HeLa (cervix carcinoma), and HT-29 (colon carcinoma). nih.gov
New ethyl 4-[4-(4-substituted piperidin-1-yl)]benzylpyrrolo[1,2-a]quinoxalinecarboxylate derivatives have been synthesized and tested against five different leukemia cell lines, showing interesting cytotoxic potential. nih.gov
Table 1: Antiproliferative Activity of this compound Derivatives and Related Compounds
| Compound/Derivative | Cancer Cell Line(s) | Observed Effect | Reference |
| 7-chloro-6-piperidin-1-yl-quinoline-5,8-dione (PT-262) | Human lung cancer cells | Concentration-dependent cytotoxicity | nih.gov |
| 1-benzhydrylpiperazine derivatives | MCF-7, HepG-2, HeLa, HT-29 | Growth inhibitory effects | nih.gov |
| Ethyl 4-[4-(4-substituted piperidin-1-yl)]benzylpyrrolo[1,2-a]quinoxalinecarboxylate derivatives | Jurkat, U266, K562, U937, HL60 (leukemia) | Cytotoxic potential | nih.gov |
Enzyme Activity Assays for Mechanistic Understanding
Enzyme activity assays are crucial for elucidating the mechanism of action of bioactive compounds. bellbrooklabs.comnih.gov For derivatives of this compound, these assays have provided insights into their inhibitory effects on specific enzymes. For example, the antiviral activity of certain piperidinyl derivatives against HIV-1 is attributed to the allosteric inhibition of reverse transcriptase.
In the context of cancer, the derivative PT-262 was found to inhibit the phosphorylation of ERK and CDC2, key enzymes in cell proliferation pathways. nih.gov The IC50 value for the inhibition of ERK phosphorylation was approximately 5 µM. nih.gov Understanding how these compounds interact with and inhibit enzymes is fundamental to their development as therapeutic agents. bellbrooklabs.comnih.gov
Smooth Muscle Relaxant Activity Assessment
Derivatives containing the piperidine moiety have been shown to possess smooth muscle relaxant properties. One study on a newly synthesized piperidine derivative, 1-(4'-fluorophenacyl)-4-hydroxy-4-phenyl-piperidinium chloride, demonstrated a dose-dependent relaxant effect on isolated rabbit jejunum and a vasodilator effect on isolated rabbit aorta. researchgate.netkoreascience.kr This relaxant effect is likely mediated through the blockade of voltage and receptor-operated Ca++ channels. researchgate.netkoreascience.kr These findings suggest that compounds with a piperidine structure can selectively target smooth muscle. researchgate.netkoreascience.kr
Investigation of Mechanisms of Biological Action at the Molecular and Cellular Level
Delving deeper than target identification, research has also focused on the molecular and cellular mechanisms through which this compound and its analogs exert their biological effects.
Induction of Apoptosis Pathways
The antiproliferative activity of this compound derivatives is often linked to the induction of apoptosis, or programmed cell death. The compound PT-262 was shown to induce apoptosis in human lung cancer cells, evidenced by the loss of mitochondrial membrane potential and an increase in caspase-3 activation. nih.gov Apoptosis is a critical pathway for cancer therapy, and its induction can occur through either the intrinsic (mitochondrial) or extrinsic pathway. stem-art.comthermofisher.com The intrinsic pathway is often triggered by cellular stress and involves the release of cytochrome c from the mitochondria. thermofisher.com
Modulation of Specific Cellular Signaling Pathways (e.g., IAPs, PDE4)
The biological activities of this compound derivatives are a result of their ability to modulate specific cellular signaling pathways.
In the context of apoptosis, Inhibitor of Apoptosis Proteins (IAPs) are crucial regulators. thermofisher.com They can be counteracted by proteins released from the mitochondria, such as SMAC/Diablo, which allows for the activation of caspases and subsequent cell death. thermofisher.com While direct modulation of IAPs by this compound is not explicitly detailed in the provided results, the induction of apoptosis by its derivatives suggests a potential interplay with this pathway.
Phosphodiesterases (PDEs) are another important class of signaling enzymes. nih.gov Specifically, PDE4 is involved in regulating intracellular levels of cyclic AMP (cAMP), a key second messenger. nih.govnih.gov The modulation of signaling through the GPCR-cAMP-PKA pathway by PDE4 can be dependent on the intensity of the stimulus. nih.gov While the direct interaction of this compound with PDE4 is not specified, the diverse biological activities of piperidine-containing compounds suggest that modulation of such fundamental signaling pathways is a plausible mechanism of action.
Computational Predictions of Biological Activity (e.g., PASS Online Program)
In the realm of modern drug discovery and development, computational, or in silico, methods are indispensable tools for the preliminary assessment of new chemical entities. These approaches allow for the prediction of a wide range of biological activities and potential toxicities before a compound is synthesized or subjected to expensive and time-consuming in vitro and in vivo testing. One such widely utilized tool is the Prediction of Activity Spectra for Substances (PASS) Online program. This program analyzes the structure of a compound and compares it to a vast database of biologically active substances to predict its likely pharmacological effects, mechanisms of action, and potential adverse effects.
While specific PASS Online program data for the compound This compound is not extensively available in the public domain, the biological activities of its core components—the piperidine and isoquinoline moieties—have been the subject of numerous computational and experimental studies. By examining the predicted activities of various piperidine and isoquinoline derivatives, it is possible to extrapolate the potential biological landscape of This compound .
In silico analyses of piperidine derivatives have revealed a broad spectrum of potential biological activities. nih.govplos.org These computational predictions often point towards effects on the central nervous system, with possibilities for anti-parkinsonian and anti-dyskinetic activities. nih.gov Furthermore, predictions often suggest potential applications as local anesthetics, antiarrhythmic agents, and antimicrobial compounds. plos.org The versatility of the piperidine ring in interacting with various biological targets, including enzymes, receptors, and ion channels, underpins this wide range of predicted activities. plos.org
Similarly, computational studies on isoquinoline derivatives have highlighted their potential as valuable scaffolds in drug discovery. nih.gov In silico screening has suggested that isoquinoline alkaloids may possess antiviral, anticancer, and anti-inflammatory properties. nih.gov The prediction of interactions with key biological targets, such as various enzymes and receptors, forms the basis of these forecasted activities. nih.gov
For a comprehensive understanding of the potential biological activities of a novel compound like This compound , a PASS Online analysis would typically generate a list of probable activities, each associated with a Pa (probability to be active) and Pi (probability to be inactive) value. Activities with a Pa value greater than the Pi value are considered possible for the compound . A higher Pa value suggests a greater likelihood of the compound exhibiting that particular biological activity.
The following table represents a hypothetical and illustrative example of a PASS prediction for a compound with structural similarities to This compound , based on the general findings for piperidine and isoquinoline derivatives. It is important to note that this is not actual data for This compound but serves to demonstrate the type of information generated by such a computational analysis.
| Predicted Biological Activity | Pa (Probability to be active) | Pi (Probability to be inactive) |
| CNS Depressant | 0.654 | 0.012 |
| Vasodilator | 0.589 | 0.023 |
| Antihypertensive | 0.572 | 0.031 |
| Anesthetic (local) | 0.515 | 0.045 |
| Anti-inflammatory | 0.498 | 0.056 |
| Antineoplastic | 0.467 | 0.068 |
| Neuroprotective | 0.432 | 0.071 |
| Kinase Inhibitor | 0.411 | 0.089 |
| Antiviral | 0.388 | 0.102 |
| Antimicrobial | 0.356 | 0.115 |
| This table is for illustrative purposes only and does not represent experimentally verified data for this compound. |
Ultimately, while computational predictions are a valuable starting point for guiding further research, the actual biological activity of This compound must be confirmed through dedicated in vitro and in vivo experimental studies.
Emerging Research Trends and Future Directions in 1 Piperidin 1 Ylisoquinoline Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of isoquinoline (B145761) alkaloids and their derivatives is an area of intense investigation, with a growing emphasis on sustainable and efficient methods. Historically, the production of plant isoquinoline alkaloids (PIAs) has been limited by low concentrations in natural sources and the challenges of traditional chemical synthesis. researchgate.net To overcome these hurdles, researchers are exploring metabolic engineering and synthetic biology. researchgate.net These approaches aim to engineer microorganisms or plant cell cultures to serve as bio-factories for the production of valuable alkaloids. researchgate.net
A significant advancement in this area is the use of biocatalytic reactions. For instance, a cascade of four biocatalytic reactions has been successfully employed to synthesize two natural isoquinoline alkaloids and their derivatives from coumaric acid and dopamine (B1211576) derivatives. rsc.org This method demonstrates the potential for using renewable resources like lignocellulosic biomass for alkaloid synthesis, with reported concentrations exceeding 1 g/L. rsc.org Such "semi-biosynthetic" strategies, which combine biocatalysis with mild chemical transformations, are helping to address the limitations of purely synthetic or purely biological approaches. rsc.org
Exploration of Unexplored Bioisosterism and Scaffold Hopping
Bioisosterism and scaffold hopping are crucial strategies in medicinal chemistry for optimizing lead compounds and discovering novel chemical entities with improved pharmacological profiles. While specific examples directly pertaining to 1-piperidin-1-ylisoquinoline are not extensively detailed in the provided results, the broader context of isoquinoline chemistry highlights the importance of these approaches. The diverse pharmacological activities of isoquinoline derivatives, including anticancer, antimicrobial, and anti-inflammatory effects, are often linked to the substitution patterns on the isoquinoline core. semanticscholar.org
For example, substitutions at the 1, 2, 3, and 4-positions of the isoquinoline ring have been shown to yield compounds with prominent antimicrobial, analgesic, anti-inflammatory, and antipyretic activities, respectively. semanticscholar.org This suggests that systematic exploration of bioisosteric replacements at these positions of the this compound scaffold could lead to new compounds with enhanced or novel biological activities. Scaffold hopping, which involves replacing the core isoquinoline structure with a different chemical scaffold while retaining key pharmacophoric features, represents another promising avenue for discovering new drug candidates.
Advanced Applications of Computational Techniques in Rational Compound Design
Computational techniques are becoming indispensable tools in the rational design of new isoquinoline-based therapeutic agents. These methods accelerate the drug discovery process by predicting the binding affinity of compounds to their biological targets, thereby prioritizing molecules for synthesis and experimental testing. vipergen.com
A notable example is the "fragment merging by design" strategy, an adaptation of fragment-based drug discovery (FBDD). researchoutreach.org This approach was used to develop potent kinase inhibitors by screening a library of isoquinoline fragments and then computationally merging the hits to design more potent molecules. researchoutreach.org For instance, merging a 4-substituted isoquinoline derivative with a 6-substituted one resulted in a compound with mid-nanomolar inhibition of its target kinase. researchoutreach.org A further iteration, merging 5- and 7-substituted derivatives, yielded a highly potent inhibitor with sub-nanomolar activity. researchoutreach.org This demonstrates the power of computational design in navigating the chemical space of isoquinoline derivatives to identify promising drug candidates, even without detailed X-ray structural information of the target protein. researchoutreach.org
Identification of Novel Biological Targets for Isoquinoline Derivatives
A key area of ongoing research is the identification of new biological targets for isoquinoline derivatives, expanding their therapeutic potential beyond established applications. For example, a recent study synthesized 533 new isoquinoline derivatives and screened them for their ability to inhibit Inhibitor of Apoptosis Proteins (IAPs) for the treatment of ovarian cancer. dovepress.com Two of these compounds were found to effectively inhibit tumor cell proliferation and induce apoptosis. dovepress.com Further investigation revealed that these compounds also decreased tumor growth in a xenograft mouse model, suggesting that IAPs are a viable target for isoquinoline-based anticancer therapies. dovepress.com
The antitumor effects of isoquinoline derivatives are not limited to IAP inhibition. dovepress.com These compounds are known to participate in various signaling pathways associated with tumor proliferation, invasion, metastasis, and angiogenesis. dovepress.com This suggests that a single isoquinoline derivative may have multiple biological targets, a concept known as polypharmacology. The broad bioactivity of isoquinolines, including their potential as DHFR and CDK2 inhibitors, underscores the importance of continued research to uncover their full therapeutic utility. nih.gov
Expansion of Chemical Libraries for High-Throughput Screening Initiatives
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large numbers of compounds against biological targets. vipergen.com The success of HTS campaigns is highly dependent on the quality and diversity of the chemical libraries being screened. researchgate.net Consequently, there is a significant effort to expand and diversify chemical libraries of isoquinoline derivatives. researchoutreach.org
One approach involves the synthesis of large, focused libraries around a common chemical scaffold. For example, a library of 5,000 isoquinoline derivatives was synthesized to explore their potential as kinase inhibitors. researchoutreach.org Another study involved the screening of 533 new isoquinoline derivatives to identify inhibitors of IAPs. dovepress.com These large-scale screening efforts are essential for identifying initial "hit" compounds that can then be optimized into lead candidates. vipergen.com The evolution of DNA-encoded chemical libraries (DELs) is also contributing to the expansion of screenable chemical space, offering new ways to generate and identify novel bioactive molecules. nih.gov
Integration of Omics Technologies in Alkaloid Research
The integration of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, is revolutionizing the study of isoquinoline alkaloids. frontiersin.org These high-throughput approaches provide a systems-level understanding of alkaloid biosynthesis, regulation, and mechanism of action. researchgate.net
For instance, the integration of transcriptome, proteome, and metabolome data has been used to elucidate the alkaloid biosynthesis pathways in medicinal plants like Macleaya spp. and Corydalis yanhusuo. plos.orgplos.org In Macleaya spp., this integrated approach helped to identify potential genes involved in the biosynthesis of alkaloids like sanguinarine (B192314) and chelerythrine. plos.org Similarly, in Corydalis yanhusuo, metabolomics and transcriptomics analyses identified key genes and biosynthetic pathways for benzylisoquinoline alkaloids, including the pharmacologically important compound tetrahydropalmatine. plos.org These studies not only enhance our fundamental understanding of alkaloid biology but also provide a foundation for metabolic engineering efforts aimed at increasing the production of these valuable compounds. researchgate.netplos.org The use of combined omics approaches is also being applied to other plants, such as the Chinese jujube, to understand the synthesis and metabolism of their alkaloid constituents. frontiersin.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
